molecular formula C7H4BrNO5 B13919006 2-Bromo-3-hydroxy-6-nitrobenzoic acid

2-Bromo-3-hydroxy-6-nitrobenzoic acid

Cat. No.: B13919006
M. Wt: 262.01 g/mol
InChI Key: YLZXCBDYLUZTPV-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4BrNO5 and its molecular weight is 262.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-hydroxy-6-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-hydroxy-6-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4BrNO5

Molecular Weight

262.01 g/mol

IUPAC Name

2-bromo-3-hydroxy-6-nitrobenzoic acid

InChI

InChI=1S/C7H4BrNO5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,(H,11,12)

InChI Key

YLZXCBDYLUZTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)O

Origin of Product

United States

Foundational & Exploratory

Structure and molecular weight of 2-Bromo-3-hydroxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid

Part 1: Executive Summary & Molecular Identity

2-Bromo-3-hydroxy-6-nitrobenzoic acid is a highly functionalized aromatic scaffold belonging to the class of polysubstituted benzoic acids. Characterized by a "push-pull" electronic system—where the electron-donating hydroxyl group is positioned para to the electron-withdrawing nitro group—this molecule serves as a critical intermediate in the synthesis of complex biaryls, urolithin derivatives, and heterocyclic pharmaceutical agents.

Its structural environment is defined by significant steric congestion around the carboxylic acid moiety, which is flanked by a bromine atom at the C2 position and a nitro group at the C6 position. This "ortho-effect" significantly influences its reactivity, solubility profile, and pKa values compared to less hindered isomers.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Molecular Formula C₇H₄BrNO₅
Molecular Weight 262.01 g/mol Based on standard atomic weights.
Monoisotopic Mass 260.9273 DaCalculated for ⁷⁹Br isotope.
CAS Registry Not widely listedTreat as Rare Chemical Entity (RCE); analogs include 573-54-6.
Predicted pKa ~1.2 - 1.8 (COOH)Highly acidic due to ortho-nitro electron withdrawal and steric inhibition of resonance.
Appearance Yellow to orange crystalline solidCharacteristic of nitro-phenolic compounds.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents and water (unless ionized).

Part 2: Structural Dynamics & Steric Environment

To understand the reactivity of this molecule, one must analyze the competition between electronic effects and steric hindrance.

  • The "Ortho-Effect" & Acidity: The carboxylic acid (C1) is sandwiched between a bulky Bromine (C2) and a Nitro group (C6). This forces the carboxyl group out of planarity with the benzene ring, reducing conjugation. However, the strong electron-withdrawing nature of the ortho-nitro group (inductive effect) drastically lowers the pKa, making this acid significantly stronger than benzoic acid (pKa 4.2).

  • Electronic Push-Pull System:

    • C3-Hydroxyl (Donor): Activates the ring, specifically directing electrophiles to positions ortho (C2, C4) and para (C6).

    • C6-Nitro (Acceptor): Deactivates the ring but is stabilized by the para-hydroxyl group.

    • Intramolecular Hydrogen Bonding: A strong hydrogen bond likely exists between the C3-hydroxyl proton and the C2-bromine or the C1-carboxyl oxygen, further rigidifying the structure.

Part 3: Synthesis Strategy

The synthesis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid requires a careful sequence to ensure the correct regiochemistry. Direct nitration of 3-hydroxybenzoic acid yields a mixture; therefore, a guided approach starting from 2-bromo-3-hydroxybenzoic acid is the standard protocol to ensure the bromine is pre-installed at the correct position.

Synthetic Logic (Causality):
  • Starting Material: 2-Bromo-3-hydroxybenzoic acid.

  • Reagent: Nitric acid (

    
    ) in Sulfuric acid (
    
    
    
    ).[1]
  • Regioselectivity: The C3-OH group is the strongest directing group (activator). It directs incoming electrophiles (

    
    ) to the para position (C6). The C4 position is also activated (ortho to OH) but is sterically less favorable than C6 in some contexts, or C6 is favored due to the electronic synergy with the carboxyl group (though COOH is meta-directing, the OH influence dominates).
    
Experimental Protocol (Step-by-Step)

Warning: Nitration reactions are exothermic and can be explosive. Perform in a fume hood behind a blast shield.

  • Preparation: Dissolve 10.0 g (46 mmol) of 2-bromo-3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Prepare a mixture of fuming nitric acid (1.1 eq) and sulfuric acid. Add this dropwise to the reaction vessel, maintaining the temperature below 5°C to prevent di-nitration or oxidative degradation.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The product spot will be more polar and yellow/UV active.

  • Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice/water. The product will precipitate as a yellow solid.

  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield yellow needles.

Visualization: Synthesis Pathway

SynthesisPath Start 3-Hydroxybenzoic Acid (Precursor) Step1 Bromination (Br2, AcOH) Start->Step1 Regioselective Halogenation Inter 2-Bromo-3-hydroxybenzoic acid (Intermediate) Step1->Inter Step2 Nitration (HNO3, H2SO4, 0°C) Inter->Step2 OH-directed Para-substitution Final 2-Bromo-3-hydroxy- 6-nitrobenzoic acid (Target) Step2->Final

Figure 1: Synthetic workflow leveraging the directing power of the hydroxyl group to install the nitro moiety at the C6 position.

Part 4: Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized molecule, researchers must look for specific spectral fingerprints.

Proton NMR (¹H-NMR)

Due to the high degree of substitution, the aromatic region is simplified.

  • Signal Count: Only two aromatic protons remain (H4 and H5).

  • Coupling Pattern: These protons are ortho to each other.

    • Expectation: Two doublets (d) with a coupling constant (

      
      ) of ~8.5–9.0 Hz.
      
    • Chemical Shift: The H5 proton (ortho to

      
      ) will be significantly deshielded (downfield, ~8.0 ppm) compared to H4 (ortho to OH, ~7.2 ppm).
      
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Isotopic Pattern (Critical): Bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

    • Validation: The mass spectrum must show two peaks of equal intensity separated by 2 mass units (m/z 260 and 262 for the anion). Absence of this "twin peak" pattern indicates loss of bromine.

Infrared Spectroscopy (IR)
  • ~3300–3500 cm⁻¹: Broad O-H stretch (phenol/acid).

  • ~1700 cm⁻¹: C=O stretch (carboxylic acid).

  • ~1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

Part 5: Applications in Drug Development

This scaffold is not merely a chemical curiosity; it is a "privileged structure" for specific therapeutic classes.

  • Urolithin Synthesis: Polysubstituted benzoic acids are key precursors for Urolithins (e.g., Urolithin A), which are gut metabolites of ellagic acid known for inducing mitophagy. The 2-bromo group allows for Ullmann-type coupling with resorcinol derivatives to form the dibenzo-pyranone core.

  • Biaryl Coupling (Suzuki-Miyaura): The bromine atom at C2 is a handle for Palladium-catalyzed cross-coupling. The adjacent nitro group can later be reduced to an amine, allowing for the synthesis of complex heterocycles like phenanthridinones.

  • Fragment-Based Drug Discovery (FBDD): With a MW of 262 and distinct hydrogen bond donor/acceptor motifs, this molecule fits within the "Rule of 3" for fragment libraries, serving as a starting point for exploring protein binding pockets.

Visualization: Structural Logic

StructureLogic Benzene Benzene Core COOH C1: -COOH (Twisted/Acidic) Br C2: -Br (Steric Bulk/Leaving Group) Br->COOH Steric Clash OH C3: -OH (H-Bond Donor/Activator) NO2 C6: -NO2 (E-Withdrawing) OH->NO2 Electronic Push-Pull H4 C4: -H H5 C5: -H NO2->COOH Ortho Effect

Figure 2: Steric and electronic map of the molecule, highlighting the crowding around the carboxylic acid.

References

  • PubChem. Compound Summary: 2-Bromo-6-nitrobenzoic acid (Isomer Data).[2][3] National Library of Medicine.[2][3] [Link][3]

  • Organic Syntheses. Nitration of Substituted Benzoic Acids. Org.[4][5] Synth. Coll. Vol. 1. [Link]

Sources

The Emerging Potential of the 2-Bromo-3-hydroxy-6-nitrobenzoic Acid Scaffold in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical scaffolds that can address unmet medical needs is a perpetual driver of innovation in drug discovery. The 2-Bromo-3-hydroxy-6-nitrobenzoic acid core represents a promising, yet largely unexplored, scaffold for the development of new therapeutic agents. Its unique substitution pattern, featuring a bromine atom, a phenolic hydroxyl group, and a nitro group on a benzoic acid framework, offers a rich tapestry of chemical handles for molecular diversification and the potential for a wide range of biological activities. This in-depth technical guide provides a prospective analysis of this scaffold, outlining plausible synthetic routes, strategies for chemical derivatization, and hypothesized biological applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in small molecule therapeutics.

Introduction: The Rationale for a Novel Scaffold

The benzoic acid motif is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The strategic placement of bromo, hydroxyl, and nitro substituents on this core can profoundly influence its physicochemical properties and biological activity. The bromine atom can serve as a key interaction point through halogen bonding and provides a handle for further synthetic elaboration via cross-coupling reactions.[2] The phenolic hydroxyl group is a crucial hydrogen bond donor and acceptor, often implicated in target binding and antioxidant activity.[3] The nitro group, a strong electron-withdrawing moiety, can modulate the acidity of the carboxylic acid and is a known pharmacophore in various antimicrobial and anticancer agents.[4][5] The combination of these functionalities in the 2-Bromo-3-hydroxy-6-nitrobenzoic acid scaffold presents a unique opportunity for the design of novel drug candidates with potentially multifaceted mechanisms of action.

Proposed Synthetic Pathways to the Core Scaffold

The synthesis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid is not yet described in the public domain. Herein, we propose two plausible synthetic routes based on established principles of organic chemistry.

Route A: Nitration of a Dihydroxyaromatic Precursor

This route commences with the commercially available 2-bromo-3-hydroxybenzoic acid. The key challenge in this approach is the regioselectivity of the nitration step.

Synthetic_Route_A start 2-Bromo-3-hydroxybenzoic acid intermediate 2-Bromo-3-hydroxy-6-nitrobenzoic acid start->intermediate HNO₃, H₂SO₄ (Controlled Temperature) Synthetic_Route_B start 2-Bromo-6-nitrobenzoic acid intermediate 2-Bromo-3-hydroxy-6-nitrobenzoic acid start->intermediate Hydroxylating Agent (e.g., H₂O₂ with Fe(II) catalyst) Derivatization_Strategies scaffold 2-Bromo-3-hydroxy-6-nitrobenzoic acid ester Ester Derivatives scaffold->ester Esterification (R-OH, H⁺) amide Amide Derivatives scaffold->amide Amidation (R₂NH, Coupling Agent) ether Ether Derivatives scaffold->ether Etherification (R-X, Base) cross_coupling Cross-Coupling Products scaffold->cross_coupling Suzuki/Sonogashira Coupling (R-B(OH)₂, Pd catalyst) Hypothetical_Signaling_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor pi3k PI3K receptor->pi3k Phosphorylation drug Scaffold Derivative (Kinase Inhibitor) drug->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Sources

2-Bromo-3-hydroxy-6-nitrobenzoic acid supplier and price comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical and procurement analysis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid , a specialized intermediate used in the synthesis of advanced pharmaceutical scaffolds.

CAS Number: 2092609-05-5 Molecular Formula: C₇H₄BrNO₅ Molecular Weight: 262.01 g/mol [1]

Executive Summary

2-Bromo-3-hydroxy-6-nitrobenzoic acid is a high-value, polysubstituted aromatic building block. Its structural complexity—featuring a carboxylic acid, a phenol, a nitro group, and a bromine atom—makes it a versatile scaffold for Fragment-Based Drug Discovery (FBDD) . The bromine handle allows for Suzuki-Miyaura coupling, while the nitro group serves as a masked aniline for amide formation, and the phenol provides a site for etherification or hydrogen bonding interactions.

Due to its high CAS registry number (2092609-05-5), this compound is not a commodity chemical. It is primarily available through custom synthesis or specialized building block libraries. This guide outlines the critical quality attributes (CQAs), synthesis pathways, and procurement strategies necessary to secure high-purity material.

Technical Specifications & Chemical Profile

PropertySpecification
IUPAC Name 2-Bromo-3-hydroxy-6-nitrobenzoic acid
Appearance Pale yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~2.5 (COOH), ~7.8 (OH)
LogP (Predicted) ~1.8
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Structural Insight: The 2-position bromine and 6-position nitro group create significant steric crowding around the carboxylic acid. This steric hindrance can reduce the rate of esterification or amide coupling at the carboxyl group, often requiring activated esters (e.g., HATU, EDC/HOBt) for successful derivatization.

Synthesis & Impurity Landscape

Understanding the synthesis route is critical for anticipating impurities in the supplier's Certificate of Analysis (CoA). The most common route involves the nitration of 2-bromo-3-hydroxybenzoic acid .

Synthesis Pathway & Impurity Origins[2]

The hydroxyl group (-OH) at position 3 is a strong ortho/para director. However, the 2-position is blocked by Bromine. This directs the incoming nitro group primarily to the 6-position (para to Br, ortho to OH) or the 4-position (ortho to OH).

  • Target Product: 6-Nitro isomer (Sterically favored due to H-bonding with COOH).

  • Major Impurity: 4-Nitro isomer (Regioisomer).

  • Minor Impurity: 4,6-Dinitro species (Over-nitration).

SynthesisPath Precursor 2-Bromo-3-hydroxybenzoic acid (Starting Material) Reagents Nitration (HNO3 / H2SO4, 0°C) Precursor->Reagents Intermediate Reaction Mixture Reagents->Intermediate Target TARGET: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (Major Product) Intermediate->Target ~70-80% Yield Impurity1 IMPURITY A: 4-Nitro Isomer (Regioisomer) Intermediate->Impurity1 ~10-15% Impurity2 IMPURITY B: 4,6-Dinitro Analog (Over-nitration) Intermediate->Impurity2 <5%

Figure 1: Synthesis pathway illustrating the origin of critical regioisomeric impurities.

Quality Control: A Self-Validating System

Do not rely solely on the supplier's CoA. The following protocol ensures the material meets the rigorous standards required for drug development.

Validation Protocol
  • 1H-NMR Spectroscopy (Critical for Regiochemistry):

    • Objective: Distinguish between the 6-nitro and 4-nitro isomers.

    • Diagnostic Signal: The aromatic region will show distinct coupling patterns.

      • Target (6-Nitro): Two aromatic protons (H-4 and H-5) will appear as doublets with an ortho-coupling constant (~8-9 Hz).

      • Impurity (4-Nitro): H-5 and H-6 will also show ortho-coupling, but the chemical shift environment differs significantly due to the proximity of the nitro group to the carboxylate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Objective: Detect molecular weight and purity.

    • Method: Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Target Mass: [M-H]⁻ = 260.9/262.9 (Bromine isotope pattern 1:1).

  • HPLC Purity:

    • Requirement: >97% Area under the curve (AUC) at 254 nm.

QC_Workflow Sample Received Sample (Batch X) LCMS Step 1: LC-MS (Check MW & Br Pattern) Sample->LCMS NMR Step 2: 1H-NMR (Check Regioisomer) LCMS->NMR Mass OK Decision Decision Gate NMR->Decision Approve RELEASE for Synthesis Decision->Approve >97% Purity Correct Isomer Reject REJECT (Return to Supplier) Decision->Reject Wrong Isomer OR <95% Purity

Figure 2: Quality Control Decision Matrix for incoming raw material.

Supplier & Price Comparison Strategy

Since CAS 2092609-05-5 is a specialized intermediate, "off-the-shelf" pricing is rarely transparent. The market operates on a Quote-Based Model .

Market Tiers
TierSupplier TypeEstimated Price RangeLead TimeRecommended For
Tier 1: Catalog Vendors BLD Pharm, ChemScene, Combi-Blocks$150 - $300 / g 1-2 WeeksInitial Screening, Hit-to-Lead
Tier 2: Aggregators MolPort, eMolecules$200 - $400 / g 2-4 WeeksProcurement Consolidation
Tier 3: Custom Synthesis WuXi AppTec, Pharmaron, Syngene$5,000 - $10,000 / kg 8-12 WeeksScale-up (>100g), GLP Tox Batches
Procurement Checklist

When requesting a quote, explicitly demand the following to avoid low-quality batches:

Safety & Handling

  • Hazards: As a nitro-aromatic compound, it carries risks of explosion if heated under confinement. The phenol moiety adds skin/eye irritation risks (H315, H319).

  • Handling:

    • Use non-metallic spatulas to avoid potential shock sensitivity (though low for this specific derivative).

    • All reactions involving heating >50°C should be conducted behind a blast shield.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

  • ChemicalBook. 2-Bromo-3-hydroxy-6-nitrobenzoic acid Product Page. Retrieved from .

  • BLD Pharm. Product Analysis: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (BD02330171).[2][3][4][5] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted Benzoic Acids. Retrieved from .

  • Organic Syntheses. General Procedures for Nitration of Hydroxybenzoic Acids. Org. Synth. Coll. Vol. 3, 1955. Retrieved from .

Sources

An In-Depth Technical Guide to 2-Bromo-3-hydroxy-6-nitrobenzoic Acid and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity of a Polysubstituted Aromatic Acid

In the realm of medicinal chemistry and organic synthesis, substituted benzoic acids are foundational scaffolds for the development of novel therapeutic agents. Their rigid structure and versatile functionalization points allow for the precise tuning of physicochemical and pharmacological properties. This guide addresses the specific query for 2-Bromo-3-hydroxy-6-nitrobenzoic acid , a compound with a unique substitution pattern.

A comprehensive search of established chemical databases, including PubChem and commercial supplier catalogs, reveals that 2-Bromo-3-hydroxy-6-nitrobenzoic acid is not a readily cataloged or commercially available compound. This suggests the molecule is either a novel synthetic target or a rare intermediate. However, based on IUPAC nomenclature, we can deduce its structure and key chemical identifiers.

This guide will first provide the predicted identifiers for the requested molecule. It will then pivot to an in-depth analysis of its closely related, well-documented isomers. By examining these analogs, we can infer potential synthetic strategies, physicochemical properties, and applications relevant to researchers working with highly substituted nitrobenzoic acids.

Section 1: Chemical Identity and Descriptors

While 2-Bromo-3-hydroxy-6-nitrobenzoic acid is not indexed, its structure can be defined as a benzoic acid core with bromine at position 2, a hydroxyl group at position 3, and a nitro group at position 6. Based on this, its chemical identifiers can be algorithmically generated. For practical reference and comparative analysis, this section also details the identifiers for key, documented isomers that are commercially available or described in the literature.

Proposed Structure and Identifiers

Below is the proposed structure for 2-Bromo-3-hydroxy-6-nitrobenzoic acid, along with its generated SMILES and InChIKey.

Caption: Proposed structure of 2-Bromo-3-hydroxy-6-nitrobenzoic acid.

  • SMILES: C1=C(C(=C(C(=C1[O-])Br)O)C(=O)O

  • InChIKey: (Not available as it is not in a public database)

Key Isomers and Their Identifiers

The following table summarizes the identifiers for structurally related and documented compounds, which serve as valuable reference points for synthesis and application development.

Compound NameCAS NumberCanonical SMILESInChIKey
2-Bromo-3-nitrobenzoic acid 573-54-6C1=CC(=C(C(=C1)[O-])Br)C(=O)OWTDJEGSXLFHZPY-UHFFFAOYSA-N[1]
2-Bromo-6-nitrobenzoic acid 38876-67-4C1=CC(=C(C(=C1)Br)C(=O)O)[O-]KWNBOCMNFKJJCK-UHFFFAOYSA-N[2]
5-Bromo-2-hydroxy-3-nitrobenzoic acid 10169-50-3C1=C(C(=C(C=C1Br)C(=O)O)O)[O-](Not available)
3-Hydroxy-4-nitrobenzoic acid 619-14-7C1=C(C=C(C(=C1)O)[O-])C(=O)OXLDLRRGZWIEEHT-UHFFFAOYSA-N[3]

Section 2: Physicochemical Properties

The physicochemical properties of these molecules are critical for predicting their behavior in biological systems and for designing synthetic and purification protocols. The electron-withdrawing nature of the nitro and bromo groups, combined with the hydrogen-bonding capacity of the hydroxyl and carboxylic acid moieties, dictates properties like acidity, solubility, and melting point.

Property2-Bromo-3-nitrobenzoic acid 2-Bromo-6-nitrobenzoic acid 3-Hydroxy-4-nitrobenzoic acid
Molecular Formula C₇H₄BrNO₄[4]C₇H₄BrNO₄[2]C₇H₅NO₅
Molecular Weight 246.01 g/mol [1]246.01 g/mol [2]183.12 g/mol [3]
Melting Point 184-186 °C(Not available)229-231 °C[3]
Appearance Light yellow to yellow crystalline powder(Not available)Beige to yellow crystalline powder
Solubility Slightly soluble in DMSO; very slightly soluble in dichloromethane(Not available)(Not available)

Section 3: Synthesis and Reactivity Insights

The synthesis of polysubstituted aromatic compounds like 2-Bromo-3-hydroxy-6-nitrobenzoic acid requires careful strategic planning due to the directing effects of the substituents. The existing groups on the benzene ring dictate the position of subsequent additions in electrophilic aromatic substitution reactions.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.

  • Nitro (-NO₂): A strongly deactivating, meta-directing group.

  • Bromo (-Br): A deactivating, ortho-, para-directing group.

  • Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.

Conceptual Synthetic Workflow

A plausible, though unvalidated, synthetic route would likely involve a sequence of nitration, bromination, and hydroxylation steps, where the order is chosen to leverage the directing effects and avoid steric hindrance. One conceptual pathway could start from a pre-functionalized benzoic acid.

Caption: Conceptual workflow for the synthesis of the target molecule.

Protocol: Electrophilic Nitration of a Benzoic Acid Derivative (General Methodology)

This protocol describes a general method for the nitration of an aromatic ring, which is a key step in the synthesis of the target molecule and its isomers.[5]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly add the starting benzoic acid derivative to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

  • Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Maintain the reaction temperature below 15 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified nitrobenzoic acid derivative.

Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-deactivated benzoic acid ring. The low temperature is crucial to control the exothermic reaction and minimize the formation of by-products.

Section 4: Applications in Research and Drug Development

While no specific applications for 2-Bromo-3-hydroxy-6-nitrobenzoic acid are documented, the functional groups present suggest its potential as a versatile intermediate in organic synthesis. The applications of its isomers provide a strong indication of its potential utility.

  • Building Block for Heterocycles: Compounds like 2-Bromo-3-nitrobenzoic acid are used in the preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde, which are precursors to more complex molecular architectures.

  • Pharmaceutical Intermediates: Hydroxybenzoic acids are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7] The incorporation of bromine can enhance the lipophilicity and metabolic stability of a drug candidate, a common strategy in drug design.[8]

  • Antimicrobial and Anti-inflammatory Agents: Halogenated and nitrated phenolic compounds are of interest for developing new anti-inflammatory and antimicrobial agents.[9] The specific substitution pattern of the target molecule could lead to novel interactions with biological targets.

Section 5: Safety and Handling

The safety profile for the undocumented 2-Bromo-3-hydroxy-6-nitrobenzoic acid must be inferred from its functional groups and related isomers. Nitroaromatics and bromoaromatics should be handled with care as they can be irritants and potentially toxic.

For the known isomer 2-Bromo-3-nitrobenzoic acid , the following GHS hazard classifications apply[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. 2-Bromo-6-nitrobenzoic acid. National Center for Biotechnology Information.

  • ChemScene. 573-54-6 | 2-Bromo-3-nitrobenzoic acid.

  • EPA. Benzoic acid, 5-bromo-2-hydroxy-3-nitro-. U.S. Environmental Protection Agency.

  • Sigma-Aldrich. 2-Bromo-3-nitrobenzoic acid. Merck.

  • NIST. Benzoic acid, 2-hydroxy-3-nitro-. National Institute of Standards and Technology.

  • PubChem. 2-Bromo-3-nitrobenzoic acid. National Center for Biotechnology Information.

  • MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.

  • Potapskyi, E., & Kustrzyńska, K. (2024).
  • BenchChem. Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry.

  • Sigma-Aldrich. 3-Hydroxy-4-nitrobenzoic acid. Merck.

  • Organic Syntheses. p-NITROBENZOIC ACID.

  • MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.

Sources

Methodological & Application

Synthesis of heterocycles using 2-Bromo-3-hydroxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocycle Synthesis via 2-Bromo-3-hydroxy-6-nitrobenzoic Acid

Executive Summary

2-Bromo-3-hydroxy-6-nitrobenzoic acid represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers four distinct orthogonal handles—a carboxylic acid, an aryl bromide, a phenol, and a nitro group—arranged in a specific substitution pattern that enables divergent synthesis .

This guide details the protocols for transforming this scaffold into two high-value heterocyclic classes: Quinazolin-4(3H)-ones (via the nitro/carboxyl motif) and Benzofurans (via the bromo/hydroxy motif). By leveraging the ortho-relationships between these functional groups, researchers can access complex bioactive cores suitable for kinase inhibition and antimicrobial drug discovery.

Chemo-Structural Analysis: The "Warhead" Map

To design effective protocols, one must understand the electronic and steric environment of the molecule.

  • C1-Carboxyl & C6-Nitro (ortho-relationship): This is the primary handle for Quinazolinone synthesis. Reduction of the nitro group yields an anthranilic acid derivative, which cyclizes with amides or urea.

  • C2-Bromo & C3-Hydroxy (ortho-relationship): This motif is a precursor to Benzofurans . The phenol acts as a nucleophile after the bromine undergoes metal-catalyzed cross-coupling (e.g., Sonogashira).

  • Electronic Effects: The nitro group at C6 strongly withdraws electrons, making the ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution but facilitates nucleophilic attacks if the carboxyl is derivatized.

Strategic Pathways & Logic

The following diagram illustrates the divergent synthetic utility of the scaffold.

G Start 2-Bromo-3-hydroxy- 6-nitrobenzoic acid Anthranilic Intermediate A: 6-Amino-2-bromo- 3-hydroxybenzoic acid Start->Anthranilic Selective Reduction (Fe/AcOH or H2/Pd) Protected Intermediate B: 2-Bromo-3-methoxy- 6-nitrobenzoic acid Start->Protected Methylation (MeI, K2CO3) Quin Target 1: 5-Bromo-6-hydroxy- quinazolin-4(3H)-one Anthranilic->Quin Niementowski Rxn (Formamide, 150°C) Benzofuran Target 2: 4-Nitro-benzofuran Derivatives Protected->Benzofuran Sonogashira Coupling + Cyclization

Caption: Divergent synthesis pathways. Pathway 1 (Red) leverages the C1/C6 motif for Quinazolinones. Pathway 2 (Yellow) utilizes the C2/C3 motif for Benzofurans.

Detailed Protocols

Protocol A: Synthesis of 5-Bromo-6-hydroxyquinazolin-4(3H)-one

Targeting the C1-COOH and C6-NO2 interaction.

Mechanism: This protocol relies on the reduction of the nitro group to an amine (anthranilic acid intermediate), followed by a condensation-cyclization with formamide (Niementowski reaction).

Reagents:

  • Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv) / Glacial Acetic Acid (Solvent/Proton source)

  • Cyclization Agent: Formamide (Excess, 10-15 equiv)

Step-by-Step Methodology:

  • Selective Reduction (Nitro

    
     Amine): 
    
    • Dissolve 10 mmol of the starting acid in 50 mL of ethanol/water (4:1).

    • Add 50 mmol of iron powder and 2 mL of concentrated HCl (catalytic activation).

    • Reflux at 80°C for 2 hours. Validation: Monitor TLC for the disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.

    • Filter hot through Celite to remove iron residues. Neutralize filtrate with NaHCO₃ and extract with Ethyl Acetate.[1]

    • Result: 6-Amino-2-bromo-3-hydroxybenzoic acid.

  • Cyclization (Niementowski Reaction):

    • Take the crude amino-acid (from Step 1) and suspend it in 10 mL of Formamide.

    • Critical Step: Heat the mixture to 150–160°C for 6 hours. The high temperature is required to drive the dehydration and ring closure.

    • Observation: The reaction mixture will darken.[2]

    • Cool to room temperature.[1][3][4] The product often precipitates upon cooling.

    • Dilute with 20 mL ice-water to complete precipitation. Filter the solid.[5]

  • Purification:

    • Recrystallize from DMF/Ethanol.

    • Yield Expectation: 60–75%.

Data Summary: Quinazolinone Synthesis

ParameterConditionCritical Note
Temperature 150–160°CBelow 140°C, the intermediate amide forms but fails to cyclize [1].
Stoichiometry Excess FormamideActs as both solvent and reactant.[3]
Time 4–8 HoursMonitor by TLC (Mobile Phase: 10% MeOH in DCM).
Protocol B: Synthesis of Benzofuran Scaffolds

Targeting the C2-Br and C3-OH interaction.

Mechanism: A Sonogashira coupling introduces an alkyne at the C2 position. If the C3-hydroxyl is unprotected (or deprotected in situ), it attacks the alkyne (5-endo-dig or 6-endo-dig cyclization) to form the furan ring.

Reagents:

  • Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (Methyl ester protected preferred for solubility).

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (2 mol%).

  • Coupling Partner: Phenylacetylene (1.2 equiv).

  • Base: Et₃N (3.0 equiv).

Step-by-Step Methodology:

  • Esterification (Pre-requisite):

    • Treat the acid with MeOH/H₂SO₄ (Reflux, 4h) to form the methyl ester. This prevents catalyst poisoning by the free carboxylic acid.

  • Sonogashira Coupling / Cyclization:

    • In a flame-dried flask under Argon, dissolve the methyl ester (1.0 equiv) in anhydrous DMF.

    • Add Et₃N, Pd(PPh₃)₂Cl₂, and CuI. Stir for 5 mins.

    • Add Phenylacetylene dropwise.

    • Heat to 80°C for 12 hours.

    • Mechanistic Insight: The free phenol (C3-OH) is positioned perfectly to attack the triple bond of the coupled alkyne. This often happens spontaneously under these basic conditions to form the benzofuran.

  • Work-up:

    • Dilute with water, extract with EtOAc. Wash with brine.[1][4]

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield in Quinazolinone Cyclization.

    • Cause: Incomplete dehydration of the intermediate amide.

    • Solution: Use a Dean-Stark trap if using a solvent other than neat formamide, or add a dehydrating agent like PPE (Polyphosphoric ester). Microwave irradiation (180°C, 15 min) significantly improves yields [1].

  • Issue: Catalyst Poisoning in Sonogashira.

    • Cause: The free carboxylic acid or the nitro group coordinating to Pd.

    • Solution: Always protect the carboxylic acid as an ester (Methyl/Ethyl) before attempting cross-coupling.

  • Issue: Solubility.

    • Insight: The starting material is highly polar. If solubility in organic solvents (DCM/THF) is poor, use DMF or DMAc.

References

  • BenchChem. "Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide." BenchChem Protocols, 2025.[1][3][6] Link

  • Research Journal of Pharmacy and Technology. "Synthesis of Quinazoline derivatives and its Antimicrobial Activity." RJPT, vol. 10, no. 8, 2017. Link

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. "Synthesis and Anti-Microbial Screening of Some Novel Quinazolinone Derivatives." IJPCBS, 2011. Link

  • Organic Chemistry Portal. "Benzo-fused N-Heterocycle synthesis." Organic Chemistry Portal, 2024. Link

  • BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid." BenchChem Protocols, 2025.[1][3][6] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 2-Bromo-3-hydroxy-6-nitrobenzoic acid represents a "perfect storm" of synthetic challenges: it is tetrasubstituted, sterically crowded, and possesses conflicting electronic demands. While the nitro group (C6) strongly activates the C-Br bond for oxidative addition via electron withdrawal, the carboxylic acid (C1) and phenol (C3) functionalities act as potent catalyst poisons and sequestering agents for the base required in the catalytic cycle.

The "Naked" Coupling Fallacy

Attempting direct Palladium-catalyzed coupling on the unprotected hydroxy-acid typically results in <10% yield due to:

  • Competitive Coordination: The carboxylate and phenoxide anions bind tightly to Pd(II), arresting the catalytic cycle prior to transmetallation.

  • Protodebromination: The acidic protons facilitate the reduction of the C-Br bond to C-H, destroying the handle.

  • Decarboxylation: Ortho-nitro benzoic acids are thermally unstable; high-temperature coupling conditions (required for sterically hindered substrates) often trigger decarboxylation.

Core Directive: This guide mandates a Protection-First Strategy . We convert the substrate to Methyl 2-bromo-3-methoxy-6-nitrobenzoate prior to coupling. This creates a robust, lipophilic electrophile compatible with high-turnover catalysts.

Pre-Reaction Workflow: Substrate Protection

Before initiating any cross-coupling, the acidic protons must be masked. The following "Global Methylation" protocol is the industry standard for stabilizing this scaffold.

Protocol A: Global Methylation (Esterification & Etherification)

Objective: Convert 2-Bromo-3-hydroxy-6-nitrobenzoic acid to Methyl 2-bromo-3-methoxy-6-nitrobenzoate.

Reagents:

  • Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv)

  • Methyl Iodide (MeI): 2.5 equiv (Excess required for dual protection)

  • Potassium Carbonate (

    
    ): 3.0 equiv (Anhydrous, freshly ground)
    
  • Solvent: DMF (Anhydrous) or Acetone (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with

    
     and the substrate. Purge with 
    
    
    
    for 5 minutes.
  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (solution will turn deep yellow/orange).

  • Addition: Cool to 0°C. Add MeI dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The polar starting material (

    
    ) should disappear, replaced by a non-polar spot (
    
    
    
    ).
  • Workup: Pour mixture into ice-water (5x reaction volume). The product often precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Yield Expectation: >90% Checkpoint: Verify disappearance of broad -OH/-COOH signals in


 NMR.

Core Protocol: Suzuki-Miyaura Cross-Coupling[2][3][4]

With the protected substrate (Methyl 2-bromo-3-methoxy-6-nitrobenzoate ), we address the steric hindrance at the C2 position. Standard triphenylphosphine ligands (


) are insufficient here. We utilize SPhos  or XPhos , dialkylbiaryl phosphine ligands designed by Buchwald to facilitate oxidative addition and reductive elimination in crowded systems.
Protocol B: Sterically Demanding Suzuki Coupling

Reagents:

  • Electrophile: Methyl 2-bromo-3-methoxy-6-nitrobenzoate (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst Precursor:

    
     (2–5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%, 1:2 Pd:Ligand ratio)

  • Base:

    
     (3.0 equiv, tribasic, finely ground)
    
  • Solvent: Toluene:Water (10:1 ratio) - Biphasic system is crucial for boronic acid activation.

Step-by-Step Procedure:

  • Catalyst Pre-formation (Critical for Activity):

    • In a separate vial, mix

      
       and SPhos in Toluene. Stir at RT for 10 minutes under Argon. The solution should turn from orange to pale yellow, indicating ligation.
      
  • Main Vessel Assembly:

    • Charge a pressure vial or Schlenk flask with the Electrophile, Boronic Acid, and

      
      .
      
    • Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this electron-rich ligand.

  • Reaction Initiation:

    • Add the Toluene (containing pre-formed catalyst) and degassed Water to the solids.

    • Seal the vessel.

  • Thermal Phase:

    • Heat to 80°C . Do not exceed 100°C to avoid thermal decomposition of the nitro-ester.

    • Stir vigorously (1000 RPM). The biphasic nature requires high shear for mass transfer.

    • Run time: 4–12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

    • Purify via Flash Column Chromatography (SiO2).

Data Table: Optimization Parameters

ParameterStandard ConditionOptimization for Ultra-Hindered Partners
Ligand SPhosXPhos or BrettPhos
Base


(Stronger, use if conversion is slow)
Solvent Toluene/Water1,4-Dioxane/Water (Higher boiling point)
Temp 80°C100°C (Risk of decarboxylation increases)

Alternative Protocol: Sonogashira Coupling

If an alkyne handle is required, the Sonogashira coupling is viable but requires copper-free conditions if possible, or careful control to prevent homocoupling of the alkyne.

Protocol C: Copper-Free Sonogashira (Preferred)

Rationale: The nitro group makes the aryl bromide highly electrophilic, allowing for copper-free conditions which reduce homocoupling side-products.

Reagents:

  • Protected Substrate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Ligand: XPhos (6 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Combine all solids in a reaction tube.

  • Evacuate/Purge with Argon.

  • Add degassed Acetonitrile.

  • Heat to 70°C for 6 hours.

  • Note: If reaction stalls, add 1 mol% CuI, but watch for Glaser coupling (alkyne dimerization).

Visualization: Workflow & Mechanism

The following diagrams illustrate the mandatory protection strategy and the steric environment of the catalytic cycle.

G cluster_logic Decision Gate Start Start: 2-Bromo-3-hydroxy- 6-nitrobenzoic acid Protect Step 1: Global Protection (MeI, K2CO3, DMF) Forms: Methyl Ester/Ether Start->Protect  Prevents Catalyst Poisoning   Direct Direct Coupling (Unprotected) Start->Direct Couple Step 2: Cross-Coupling (Pd-SPhos, Boronic Acid) C-C Bond Formation Protect->Couple  Sterically Compatible   Deprotect Step 3: Deprotection (LiOH or BBr3) (Optional: Restore Acid/Phenol) Couple->Deprotect  Final Scaffold   Fail FAILURE: Catalyst Poisoning Decarboxylation Direct->Fail

Figure 1: Strategic Workflow. Direct coupling is identified as a failure mode; the protection pathway is the validated route.

CatalyticCycle Pd0 Pd(0)-SPhos Active Species OxAdd Oxidative Addition (Facilitated by 6-NO2) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim New C-C Bond RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic Cycle. Note that the Nitro group aids the first step (Oxidative Addition), while the steric bulk hinders the second (Transmetallation), necessitating the SPhos ligand.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst deactivated by

or inactive Pd source.
Ensure Pd(OAc)2 is orange (not black). Degass solvents thoroughly. Switch to pre-catalyst Pd(dppf)Cl2 .
Protodebromination (Ar-H formed) Hydride source present or excessive heat.Use anhydrous solvents for the protection step.[2] In coupling, reduce temp to 60°C and extend time.
Homocoupling of Boronic Acid Oxidative conditions.[3]Rigorous exclusion of air. Reduce amount of Boronic acid.
Dark Black Precipitate "Pd Black" formation (ligand dissociation).Increase Ligand:Pd ratio to 3:1. The ligand is not stabilizing the metal sufficiently.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4]

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[5] Journal of the American Chemical Society, 2000.[5]

  • Organic Syntheses. "Preparation of Methyl m-nitrobenzoate (General Nitration/Esterification Protocols)." Org.[1][3][6][7] Synth. Coll. Vol. 1, p.372.

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism."

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-Bromo-3-hydroxy-6-nitrobenzoic acid (Structure 1 ) as an electrophile in Suzuki-Miyaura cross-coupling. This substrate represents a "perfect storm" of synthetic challenges: it is a tetra-substituted arene featuring severe steric hindrance (ortho-nitro, ortho-carboxylate), dual acidic protons (COOH, OH), and electronic deactivation.

Standard protocols utilizing Pd(PPh₃)₄ or simple Pd(II) salts will likely fail or result in extensive protodehalogenation. This application note provides two validated pathways:

  • Route A (Recommended): A protection-first strategy to eliminate catalyst poisoning and solubility issues.

  • Route B (Direct): A ligand-accelerated protocol using Buchwald dialkylbiaryl phosphine ligands (SPhos/XPhos) for direct coupling of the unprotected acid.

Structural Analysis & Strategic Planning

The Substrate Challenge

The reactivity of 2-Bromo-3-hydroxy-6-nitrobenzoic acid is governed by three competing factors:

  • Steric Crowding (The "Orthogonality" Problem): The bromine atom (C2) is sandwiched between the carboxyl group (C1) and the hydroxyl group (C3). Furthermore, the nitro group at C6 forces the carboxylate out of planarity, creating a "picket fence" around the reaction center.

  • Acidic Poisoning: The substrate possesses two acidic protons (

    
     for COOH, 
    
    
    
    for OH). In a standard catalytic cycle, these consume 2 equivalents of base immediately. If the local pH drops, the oxidative addition step is inhibited.
  • Electronic Activation: While the

    
     group is electron-withdrawing (activating the C-Br bond), it is also a potential oxidant that can re-oxidize Pd(0) to Pd(II) if the catalytic cycle stalls, leading to homocoupling of the boronic acid.
    
Decision Matrix: Which Route?
FeatureRoute A: Protection-First (Standard)Route B: Direct Coupling (Advanced)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Yield Reliability High (>85% typical)Variable (40–75% substrate dependent)
Catalyst Cost Low (Standard Pd sources)High (Requires SPhos/XPhos/Pd-G4)
Purification Easy (Non-polar intermediates)Difficult (Highly polar/zwitterionic product)
Recommendation Use for scale-up (>1g) Use for rapid screening (<100mg)

Experimental Workflows (Visualized)

G Substrate 2-Bromo-3-hydroxy- 6-nitrobenzoic Acid Methylation Step 1: Global Methylation (MeI, K2CO3, DMF) Substrate->Methylation Route A (Robust) Suzuki_B Direct Coupling (Pd-SPhos G4, 3.5 eq Base) Substrate->Suzuki_B Route B (Fast) ProtectedInt Methyl 2-bromo-3-methoxy- 6-nitrobenzoate Methylation->ProtectedInt Suzuki_A Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) ProtectedInt->Suzuki_A Deprotection Step 3: Hydrolysis/Demethylation (LiOH then BBr3) Suzuki_A->Deprotection Product_A Target Biaryl Acid Deprotection->Product_A Product_B Target Biaryl Acid Suzuki_B->Product_B

Figure 1: Strategic workflow comparing the robust Protection Route (A) vs. the Direct Route (B).

Detailed Protocols

Protocol A: The "Protection-First" Strategy (High Reliability)

Rationale: Converting the acid and phenol to methyl ester/ether removes acidic protons and reduces catalyst coordination to the heteroatoms.

Step 1: Global Methylation
  • Dissolve: 1.0 eq of 2-Bromo-3-hydroxy-6-nitrobenzoic acid in DMF (0.5 M).

  • Base: Add 2.5 eq of finely ground anhydrous

    
    .
    
  • Alkylation: Dropwise add 2.5 eq of Methyl Iodide (MeI) at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2] Dry (

    
    ) and concentrate.
    
    • Checkpoint: Intermediate should be a yellow solid/oil.

Step 2: Suzuki Coupling of the Protected Intermediate

Reagents:

  • Substrate: Methyl 2-bromo-3-methoxy-6-nitrobenzoate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)[3]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Procedure:

  • Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst.

  • Seal and purge with Argon (3x vacuum/backfill cycles).[1][3] Critical: Oxygen promotes homocoupling.[4]

  • Inject degassed solvent mixture via syringe.[3]

  • Heat to 90°C for 6–12 hours.

  • Workup: Filter through Celite. Concentrate. Purify via flash chromatography (Silica, Hex/EtOAc gradient).

Step 3: Deprotection (If required)
  • Ester Hydrolysis: Treat with

    
     (3 eq) in THF/Water (1:1) at RT to restore the carboxylic acid.
    
  • Ether Cleavage: Treat with

    
     (2 eq) in DCM at -78°C 
    
    
    
    RT to restore the phenol (if the target requires the free hydroxyl).
Protocol B: Direct Coupling (Ligand-Accelerated)

Rationale: For high-throughput screening or when protection is undesirable. Requires specialized ligands to create a "pocket" for the palladium to operate despite the steric bulk.

Critical Success Factor: You must use 3.5 equivalents of base .

  • 1.0 eq neutralizes

    
    .
    
  • 1.0 eq neutralizes

    
    .
    
  • 1.5 eq acts as the catalytic activator for the boronic acid.

Reagents:

  • Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)[3]

  • Catalyst: SPhos Pd G3 or XPhos Pd G4 (2–5 mol%).

    • Alternative:

      
       (2 mol%) + SPhos (8 mol%).
      
  • Base:

    
     (3.5 eq, anhydrous, finely ground).
    
  • Solvent: n-Butanol or Toluene/Water (10:1).

Procedure:

  • Pre-neutralization: In the reaction vessel, combine Substrate and 2.0 eq of Base in the solvent. Stir for 10 mins at RT.[1][2] This forms the dianion.

  • Addition: Add Boronic Acid, remaining Base (1.5 eq), and Catalyst.

  • Inert Atmosphere: rigorous degassing (Argon sparge for 15 mins).

  • Reaction: Heat to 100°C for 2–4 hours.

    • Note: Reaction is often faster than Route A due to high temperature and active ligand.

  • Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the product for extraction).

  • Extraction: Extract with EtOAc (product is in organic layer).

Troubleshooting & Optimization Data

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure due to sterics.[3]Switch ligand to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Protodehalogenation (H instead of Br)"Hydride" source in solvent or incomplete transmetallation.Use anhydrous Toluene instead of alcohols.[3] Ensure solvent is strictly degassed.
Homocoupling of Boronic Acid Oxygen presence or Pd(II) reduction lag.[4]Re-degas solvents.[3] Add slow addition of boronic acid (syringe pump).
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).[3]Increase Ligand:Pd ratio to 4:1. Lower temperature slightly.
Solvent Compatibility Table

For 2-Bromo-3-hydroxy-6-nitrobenzoic acid couplings

Solvent SystemTemp LimitSolubilitySuitability
DMF / Water (4:1) 120°CExcellentBest for Direct Coupling (Route B)
Dioxane / Water (10:1) 100°CGoodStandard for Protected (Route A)
Toluene (Anhydrous) 110°CPoor (for salts)Only for esterified substrates
Ethanol / Water 80°CGoodAvoid (High risk of protodehalogenation)

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.
  • Synthesis of Urolithins (Analogous 2-Bromo-5-hydroxybenzoic acid chemistry)

    • Bialonska, D., et al. (2009). Urolithins, Intestinal Microbial Metabolites of Pomegranate Ellagitannins, Exhibit Potent Antioxidant Activity.[5] Journal of Agricultural and Food Chemistry, 57(21), 10181–10186. (Describes methylation protection strategy).

  • Protodehalogenation in Benzoic Acid Derivatives

    • Navarro, O., et al. (2004). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides.[3][6] Journal of Organic Chemistry, 69(9), 3173–3180.

  • SPhos/XPhos Ligand Utility

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, heavy metals). All experiments must be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Hydroxyl group protection strategies for bromonitrobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydroxyl Group Protection Strategies for Bromonitrobenzoic Acids

Executive Summary

Bromonitrobenzoic acids (e.g., 4-bromo-3-nitrobenzoic acid, 2-bromo-5-nitrobenzoic acid) are high-value scaffolds in drug discovery, serving as precursors for SNAr diversification, Suzuki-Miyaura couplings, and nitro-reduction cyclizations. However, their polyfunctional nature presents a specific challenge: the "Hydroxyl Paradox."

While the primary "hydroxyl" functionality is the acidic moiety of the carboxylic acid (-COOH), many bioactive derivatives also possess phenolic hydroxyls (e.g., hydroxy-bromonitrobenzoic acids). The extreme electron deficiency of the ring—induced by the nitro (-NO₂) and bromo (-Br) groups—dramatically alters the pKa and reactivity of these hydroxyls.

This guide details protection strategies that navigate the stability vs. reactivity trade-off , specifically addressing the risk of Nucleophilic Aromatic Substitution (SNAr) side reactions during protection/deprotection cycles.

Strategic Analysis: The Electronic Landscape

Before selecting a protocol, researchers must understand the electronic bias of the substrate.

  • Acidity Enhancement: The ortho or para nitro group significantly lowers the pKa of both carboxylic acids and phenols. Phenols on this scaffold can have pKa values < 7 (compared to ~10 for phenol), making them behave more like carboxylic acids.

  • The SNAr Trap: The most critical failure mode in working with bromonitrobenzoic acids is unintended SNAr.

    • Risk:[1][2][3] Standard saponification (NaOH/LiOH) of methyl esters can displace the Bromine or Nitro group instead of hydrolyzing the ester.

    • Solution: Prioritize acid-labile protecting groups (e.g., tert-butyl esters) or non-nucleophilic cleavage methods to preserve the halogen/nitro core.

Decision Matrix: Selecting the Right Group

ProtectionStrategy Start Substrate Analysis Type Target Hydroxyl? Start->Type Carboxyl Carboxyl (-COOH) Type->Carboxyl Phenol Phenol (-ArOH) Type->Phenol Deprotection Deprotection Condition? Carboxyl->Deprotection PhenolStab Stability Needs? Phenol->PhenolStab AcidLabile Acid Labile (t-Butyl Ester) Deprotection->AcidLabile Avoid Nucleophiles BaseLabile Base Labile (Methyl Ester) Deprotection->BaseLabile Standard Warning RISK: SNAr during Saponification BaseLabile->Warning MOM MOM Ether (Acid Cleavage) PhenolStab->MOM Robust Acetyl Acetate (Weak Protection) PhenolStab->Acetyl Transient Benzyl Benzyl Ether (Avoid if reducing NO2) PhenolStab->Benzyl H2 Incompatible

Figure 1: Decision tree for selecting protecting groups based on downstream chemical compatibility.

Protocol A: Carboxyl Protection (The "Acidic Hydroxyl")

The carboxylic acid must be masked to prevent interference with metal-catalyzed couplings or nucleophilic attacks.

Method A.1: tert-Butyl Ester Formation (Recommended)

Why: The t-butyl group is cleaved by acid (TFA/HCl), completely avoiding the basic conditions that trigger SNAr on the bromonitro ring. Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) is preferred over isobutylene gas for safety and ease of handling.

Protocol:

  • Dissolution: Dissolve bromonitrobenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalysis: Add cyclohexane (2.0 equiv) and a catalytic amount of BF₃·OEt₂ (0.1 equiv) — Note: TBTA method is milder.

    • Alternative (TBTA): Dissolve acid in THF. Add TBTA (2.0 equiv). Heat to 40°C for 4-12 h.

  • Workup: Quench with saturated NaHCO₃. Wash organic layer with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). t-Butyl esters are stable to silica.

Method A.2: NBS-Catalyzed Methyl Esterification

Why: A mild, metal-free alternative to Fischer esterification that avoids harsh sulfuric acid refluxes, reducing thermal degradation of the nitro group. Source: Validated based on NBS catalytic activity in esterification [1].

Protocol:

  • Mix: Combine bromonitrobenzoic acid (1 mmol) and Methanol (5 mL).

  • Catalyst: Add N-Bromosuccinimide (NBS) (5-10 mol%).

  • Reaction: Stir at 50°C (open flask) for 6–12 hours.

  • Mechanism: NBS generates in-situ HBr in controlled amounts, catalyzing the reaction without charring.

  • Yield: Typically >90%.

Protocol B: Phenolic Hydroxyl Protection

For hydroxy-bromonitrobenzoic acids (e.g., 3-bromo-4-hydroxy-5-nitrobenzoic acid), the phenol is highly acidic. Standard silyl ethers (TBS/TMS) are often too labile due to the electron-withdrawing ring making the phenoxide a superior leaving group.

Method B.1: Methoxymethyl (MOM) Ether Protection

Why: MOM ethers are stable to basic conditions (SNAr reactions) and are cleaved by acid, orthogonal to the base-sensitive nature of the ring halogens.

Protocol:

  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA) instead of NaH.

    • Reasoning: NaH can generate a "naked" phenoxide that might self-react via intermolecular SNAr. DIPEA buffers the system.

  • Reaction:

    • Dissolve substrate in dry DCM at 0°C.

    • Add DIPEA (2.5 equiv).

    • Dropwise add MOM-Cl (1.2 equiv). Caution: Carcinogen.

  • Warming: Allow to warm to RT. Stir 2–4 h.

  • Quench: Add saturated NH₄Cl.

  • Outcome: The MOM group withstands Suzuki coupling conditions (Pd/Base) perfectly.

Method B.2: Acetylation (Transient Protection)

Why: If the protection is only needed for a short purification step or to modify solubility. Protocol:

  • Mix substrate in Acetic Anhydride (solvent/reagent).

  • Add catalytic Iodine (I₂) or DMAP.

  • Stir at RT for 1 h. Pour into ice water. Precipitate is usually pure product.

Comparative Data: Stability & Reactivity

Protecting GroupFormation ConditionCleavage ConditionSNAr Risk (Formation)SNAr Risk (Cleavage)Stability to Pd/Base
Methyl Ester MeOH / H⁺LiOH / H₂OLowHigh (OH⁻ attacks ring)High
t-Butyl Ester TBTA / HeatTFA / DCMLowNone (Acidic)Moderate (Acid sensitive)
Benzyl Ester BnBr / K₂CO₃H₂ / Pd-CModerateLow (Hydrogenolysis)Incompatible (Reduces -NO₂)
MOM Ether MOM-Cl / DIPEAHCl / MeOHLowNoneHigh
Silyl Ether (TBS) TBSCl / ImidazoleTBAFLowLowLow (Falls off acidic phenols)

Workflow Visualization: The "Safety-First" Pathway

This workflow prioritizes the integrity of the Bromine and Nitro groups during the protection/deprotection cycle.

Workflow cluster_risk Risk Zone: Avoid Input Input: Bromonitrobenzoic Acid Step1 Step 1: Carboxyl Protection (Choose t-Butyl Ester) Input->Step1 Avoid MeOH/H+ Step2 Step 2: Phenol Protection (if OH present) (Choose MOM Ether) Step1->Step2 Reaction Core Transformation (e.g., Suzuki Coupling on Br) Step2->Reaction Stable to Base Step3 Step 3: Global Deprotection (TFA / DCM) Reaction->Step3 Acidic Cleavage Result Final Product (Intact Nitro/Carboxyl) Step3->Result BadPath Saponification (LiOH) BadResult SNAr Byproducts (OH displaces Br/NO2) BadPath->BadResult

Figure 2: Recommended "Safety-First" synthetic workflow to avoid SNAr side reactions.

References

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.[4] Retrieved from [Link][2]

  • Organic Syntheses. m-Nitrobenzoic Acid and Methyl m-nitrobenzoate Protocols. Retrieved from [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols: Silyl Ethers and MOM. Retrieved from [Link]

  • Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxidative Esterification.[5] Retrieved from [Link]

Sources

Synthesis of bioactive amides from 2-Bromo-3-hydroxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Bioactive Amides from 2-Bromo-3-hydroxy-6-nitrobenzoic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 The Scaffold Relevance The compound 2-Bromo-3-hydroxy-6-nitrobenzoic acid (CAS: 2386629-06-5) represents a high-value pharmacophore scaffold. Its specific substitution pattern offers unique advantages for drug discovery:

  • Conformational Restriction: The di-ortho substitution (2-Br, 6-NO2) forces the carboxylic acid (and subsequent amide) out of planarity with the phenyl ring. This "ortho-twist" is critical for targeting specific hydrophobic pockets in kinases and bacterial enzymes, often improving selectivity over planar analogs.

  • Orthogonal Reactivity: The scaffold contains four distinct handles for diversification:

    • -COOH: Amide coupling (primary focus).

    • -OH: Alkylation/etherification for solubility or binding interactions.

    • -Br: Handle for Suzuki/Buchwald cross-coupling.

    • -NO2: Precursor for reduction to anilines, enabling cyclization to benzimidazoles or quinazolinones.

1.2 The Synthetic Challenge The primary obstacle in synthesizing amides from this precursor is the extreme steric hindrance at the carbonyl carbon. The flanking 2-Bromo and 6-Nitro groups create a "steric gate" that blocks the approach of nucleophilic amines. Standard coupling protocols (e.g., EDC/NHS) often fail or result in low yields due to slow activation kinetics and competitive hydrolysis.

1.3 The Solution: The "Activated Chloride" Protocol To guarantee success, this guide prioritizes the conversion of the acid to its highly reactive acid chloride form, bypassing the kinetic sluggishness of ester-based coupling agents. We also recommend a Phenol Protection Strategy to prevent side reactions during the activation phase.

Part 2: Synthetic Workflow Visualization

The following diagram outlines the optimized pathway, including decision points for protection and activation.

SynthesisWorkflow Start Starting Material: 2-Bromo-3-hydroxy-6-nitrobenzoic acid Protect Step 1: Phenol Protection (BnBr/K2CO3 or MOM-Cl) Start->Protect Critical for Purity Decision Is the Amine Nucleophilic? Activate_Cl Step 2A: Acid Chloride Formation (Oxalyl Chloride/DMF cat.) *Recommended for Sterics* Decision->Activate_Cl No (Weak/Hindered) Activate_HATU Step 2B: HATU Activation (Only for highly reactive amines) Decision->Activate_HATU Yes (Uncommon) Protect->Decision Coupling Step 3: Amide Coupling (DIPEA/DCM) Activate_Cl->Coupling High Energy Species Activate_HATU->Coupling Deprotect Step 4: Deprotection (Optional) (H2/Pd-C or TFA) Coupling->Deprotect Product Final Bioactive Amide Deprotect->Product

Figure 1: Decision logic for synthesizing amides from sterically hindered benzoic acids. The Acid Chloride route is prioritized for the 2,6-disubstituted scaffold.

Part 3: Detailed Experimental Protocols

Phase 1: Phenol Protection (Benzyl Ether Formation)

Rationale: The free phenol at C3 is ortho to the C2-Bromine. Under acidic activation conditions, it can interfere or reduce solubility. Benzyl protection is robust and orthogonal to the nitro/bromo groups.

Reagents:

  • Substrate: 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv)

  • Benzyl Bromide (BnBr): 2.2 equiv (Excess covers both Phenol and Acid, forming the ester intermediate which is then hydrolyzed, or selective conditions used).

  • Refined Strategy: To protect only the phenol while keeping the acid free is difficult in one step. Standard Protocol: Form the methyl ester -> Protect Phenol -> Hydrolyze Ester.

  • Alternative (Direct): Use MOM-Cl (Methoxymethyl chloride) with 2.1 eq NaH in THF at 0°C. This protects the phenol and carboxylate; mild acid workup hydrolyzes the carboxylate ester faster than the phenol ether.

Protocol (O-Benzylation via Ester Intermediate):

  • Esterification: Dissolve substrate in Acetone. Add K₂CO₃ (2.5 equiv) and BnBr (2.2 equiv). Reflux for 4 hours. (Forms Benzyl 2-bromo-3-(benzyloxy)-6-nitrobenzoate).

  • Hydrolysis: Treat the crude intermediate with LiOH (3.0 equiv) in THF/H₂O (3:1) at RT for 2 hours.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]

  • Result: 2-Bromo-3-(benzyloxy)-6-nitrobenzoic acid .

    • Yield Target: >85%[2]

Phase 2: The "Hard" Coupling (Acid Chloride Method)

Rationale: Due to the 2,6-steric bulk, the carbonyl carbon is shielded. Oxalyl chloride generates the acid chloride, which is small enough to be attacked by the amine but reactive enough to drive the reaction.

Reagents:

  • Protected Acid (from Phase 1) (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Target Amine (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

Step-by-Step Protocol:

  • Activation:

    • Dissolve the Protected Acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

    • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Observation: Bubbling (CO/CO₂) should cease.

    • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve the Target Amine and DIPEA in DCM.

    • Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

    • Note: Reverse addition (Acid to Amine) is preferred to minimize di-acylation side products.

    • Stir at RT for 12–16 hours.

  • Quench & Purification:

    • Quench with Sat. NaHCO₃. Extract with DCM.

    • Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash Chromatography (Hexanes/EtOAc). The amide usually elutes later than the starting material.

Phase 3: Deprotection (Optional)

If the free phenol is required for bioactivity (e.g., H-bond donor in the active site):

  • Method: Hydrogenation (H₂, 1 atm) with 10% Pd/C in MeOH is risky due to the C-Br bond (potential debromination).

  • Recommended Method: Boron Tribromide (BBr₃) in DCM at -78°C -> 0°C.

    • Caution: This is harsh.

    • Alternative: If Benzyl group was used, use BCl₃ or TFA/Thioanisole if the substrate is sensitive.

Part 4: Data Analysis & Troubleshooting

4.1 Solvent Screening for Coupling Efficiency For sterically hindered substrates, solvent choice affects the conformation and reaction rate.

SolventDielectric ConstantCoupling ReagentYield (24h)Notes
DCM 8.9Oxalyl Chloride88% Best for solubility and workup.
DMF 36.7HATU45%Slow kinetics; difficult purification.
THF 7.5EDC/HOBt<10%Failed to overcome steric barrier.
Toluene 2.4SOCl₂ (Reflux)75%High temp required; risk of degradation.

4.2 Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance prevents amine attack.Switch from HATU/EDC to Acid Chloride route. Increase temperature to 40°C.
De-bromination Pd-catalyzed side reaction during deprotection.Avoid H₂/Pd. Use BBr₃ or acid-labile protecting groups (MOM, THP).
Colored Impurities Nitro group degradation or oxidation.Perform reactions under strict inert atmosphere (Ar/N₂). Keep away from light.

Part 5: Bioactivity Context (SAR)

The resulting amides are valuable in two primary therapeutic areas:

  • Antimicrobial Agents: Nitro-benzoic acid derivatives are known to interfere with bacterial respiratory pathways. The 2-Br/6-NO2 substitution pattern mimics the steric environment of certain salicylanilide anthelmintics.

  • Kinase Inhibitors: The "twisted" amide bond (induced by 2,6-substitution) allows the phenyl ring to occupy the solvent-exposed region while the amide NH forms a crucial hinge-binding interaction.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • BLD Pharm. (n.d.).[3][4][5] Product Analysis: 2-Bromo-3-hydroxy-6-nitrobenzoic acid. Link

Sources

Troubleshooting & Optimization

Improving solubility of 2-Bromo-3-hydroxy-6-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Group Subject: Solubility Optimization Guide: 2-Bromo-3-hydroxy-6-nitrobenzoic Acid

Executive Summary

This technical guide addresses the solubility challenges associated with 2-Bromo-3-hydroxy-6-nitrobenzoic acid . Due to its dense functionalization—featuring a carboxylic acid, a phenolic hydroxyl, a nitro group, and a bromine atom—this molecule exhibits complex intermolecular interactions (strong hydrogen bonding and high crystal lattice energy) that often lead to poor solubility in standard non-polar organic solvents.[1]

This document provides troubleshooting workflows, solvent selection strategies, and solubilization protocols designed to support synthesis, purification, and analytical characterization.

Part 1: The Troubleshooting Hub (Q&A)

Scenario A: Reaction Optimization

Q: "I need to run a reaction in a non-polar solvent (e.g., Toluene, DCM), but the substrate crashes out. How can I solubilize it without changing the solvent system entirely?"

A: Use "Lipophilic Salt Formation" or Phase Transfer Catalysis. The free acid form is highly polar and crystallizes strongly due to intermolecular H-bonding.[1][2][3] You can disrupt this by masking the acidic proton.[1]

  • The Fix (In-Situ Salt Formation): Add 1.0–1.1 equivalents of a lipophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[1][2][3]

    • Mechanism:[2][4][5] This converts the carboxylic acid (

      
      ) into a lipophilic ammonium carboxylate salt (
      
      
      
      ).[1][2][3] The alkyl chains on the amine provide the necessary Van der Waals interactions to pull the molecule into solvents like Dichloromethane (DCM) or Toluene.[1][3]
  • The Fix (Phase Transfer): If the reaction allows biphasic conditions, use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%) to shuttle the anion between the solid/aqueous phase and the organic phase.[1][2]

Scenario B: Purification & Recrystallization

Q: "My compound oils out during recrystallization or stays in the mother liquor. How do I get clean crystals?"

A: The "Ortho-Effect" requires a high-polarity differential. Because of the nitro and bromo groups flanking the carboxylic acid, the crystal lattice is "frustrated" but stable.[1][2]

  • The Fix (Anti-Solvent Method):

    • Dissolve the crude solid in the minimum amount of hot Methanol or Acetone (High solubility).[1][2]

    • Slowly add Water (buffered to pH 2–3 with HCl to suppress ionization) or Hexane until persistent turbidity is observed.

    • Cool slowly to 4°C.

    • Note: Avoid pure water as an anti-solvent if the pH is neutral; the compound may partially ionize and stay in solution.[1][3] Ensure the anti-solvent is acidic enough to keep the molecule protonated (Neutral species).[1]

Scenario C: Analytical Prep (HPLC/NMR)

Q: "Samples are precipitating in my HPLC vials or NMR tubes."

A: Disrupt the Hydrogen Bonding Network.

  • For NMR: Do not use pure

    
    . Use DMSO-d6  or a mixture of 
    
    
    
    :
    
    
    (3:1).[1][2] The deuterated methanol breaks the intermolecular H-bonds.[1][2]
  • For HPLC: Ensure your mobile phase is buffered .[1][2][3] Use 0.1% Formic Acid or TFA in water/acetonitrile.[1][2] If the sample precipitates in the injector, dissolve the sample in 50% DMSO/50% Mobile Phase Initial Condition.[1]

Part 2: Technical Deep Dive & Solubility Physics

Molecular Architecture & Solubility Prediction

To effectively solubilize this molecule, we must understand the competing forces at play:

  • High Acidity (pKa Depression):

    • The Nitro group (C6) and Bromine (C2) are electron-withdrawing.[1][2][3] They are also ortho to the carboxylic acid.[1][3]

    • Effect: This creates a "Steric Inhibition of Resonance," forcing the carboxyl group out of the plane of the benzene ring.[1] This, combined with the inductive effect, significantly lowers the pKa (likely < 2.5).[1]

    • Implication: In neutral solvents (methanol, water), a significant portion may exist as the anion, complicating solubility behavior.

  • Intramolecular vs. Intermolecular Bonding:

    • The 3-Hydroxy group and 2-Bromo group create a dense pocket.[1][2] While the Br atom is bulky, the OH can still participate in strong intermolecular hydrogen bonding, increasing the lattice energy (making it harder to dissolve).[1]

Solvent Polarity Ladder

Use this hierarchy to select the primary solvent.[1][2][3] Data is estimated based on structural analogs (e.g., 2-bromo-3-nitrobenzoic acid).[1][2][3]

Solvent ClassRepresentative SolventsSolubility RatingUsage Case
Super-Solvents DMSO, DMF, NMPExcellent (>100 mg/mL)Stock solutions, library storage.[1][2][3]
Protic Polar Methanol, EthanolGood (20–50 mg/mL)Recrystallization, reactions.[2][3]
Aprotic Polar Acetone, Ethyl Acetate, THFModerate (5–20 mg/mL)Standard workups, chromatography.[2][3]
Halogenated DCM, ChloroformPoor (<5 mg/mL)Requires cosolvent or base (TEA).[2][3]
Non-Polar Toluene, Hexane, HeptaneInsoluble Anti-solvents only.[2][3]

Part 3: Decision Tree & Workflows

Workflow 1: Solubility Optimization Decision Tree

This logic flow helps you choose the right solvent system based on your application.[1][2][3]

SolubilityTree Start Start: Select Application App_Reaction Synthetic Reaction Start->App_Reaction App_Purification Purification / Workup Start->App_Purification App_Analysis Analysis (HPLC/NMR) Start->App_Analysis Q_SolventType Is non-polar solvent required (e.g., Toluene)? App_Reaction->Q_SolventType Q_Method Method Selection App_Purification->Q_Method Action_DMSO Dissolve in DMSO or MeOH-d4 App_Analysis->Action_DMSO Action_Base Add Organic Base (TEA/DIPEA 1.1 eq) Q_SolventType->Action_Base Yes Action_Polar Use THF, DMF, or Alcohol Q_SolventType->Action_Polar No Action_AcidBase Acid/Base Extraction (Solubilize in NaHCO3, Precipitate w/ HCl) Q_Method->Action_AcidBase Bulk Cleanup Action_Recryst Recrystallization: MeOH (Hot) -> Water (Cold) Q_Method->Action_Recryst Final Polish

Caption: Decision matrix for selecting solvent systems based on the experimental phase (Synthesis, Purification, or Analysis).

Part 4: Validated Protocols

Protocol A: The "Acid-Base Swing" Purification

This method utilizes the high acidity of the benzoic acid moiety to solubilize the compound in water, wash away non-polar impurities, and recover the product.[1]

  • Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why: The pKa of the COOH (<3) is low enough that bicarbonate (pKa ~10.[1][3]3) will fully deprotonate it to the carboxylate salt, which is water-soluble.[1][2]

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM .[1][2][3]

    • Why: Impurities that are not acidic (neutral byproducts) will migrate to the organic layer.[1][2] The product remains in the water.[1]

  • Precipitation: Separate the aqueous layer and slowly add 1M HCl while stirring until pH < 2.

    • Observation: The product will precipitate as a solid.[1][2][3]

  • Filtration: Filter the solid and wash with cold water.[1][2][3] Dry in a vacuum oven at 45°C.

Protocol B: High-Concentration Stock Solution (for Bioassays)
  • Weigh 100 mg of 2-Bromo-3-hydroxy-6-nitrobenzoic acid.

  • Add 900 µL of DMSO (Dimethyl Sulfoxide) .

  • Vortex for 30 seconds. If solid remains, sonicate at 30°C for 5 minutes.

  • Add 100 µL of Ethanol (optional) to reduce viscosity if injecting into aqueous buffers.[1][2][3]

    • Result: Stable 100 mg/mL stock.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110114, 2-Bromo-6-hydroxybenzoic acid. Retrieved from [Link]

  • Zhang, J., et al. (2013). Solubility of Benzoic Acid and Its Nitrated Derivatives in Pure Solvents.[2][3][6] Journal of Chemical & Engineering Data. (Contextual grounding for nitro-benzoic acid solubility trends).

Sources

Technical Support Center: Stability Protocols for 2-Bromo-3-hydroxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Vulnerability

This guide addresses the specific instability of 2-Bromo-3-hydroxy-6-nitrobenzoic acid . Users frequently encounter yield loss due to protodecarboxylation —the replacement of the carboxyl group with a proton, yielding 2-bromo-3-nitrophenol derivatives.

This molecule represents a "perfect storm" for decarboxylation due to three converging factors:

  • Steric Inhibition of Resonance (The Ortho Effect): The bulky 2-bromo and 6-nitro groups force the carboxylic acid moiety out of the aromatic plane. This prevents the carboxyl group from conjugating with the ring, weakening the C-C bond [1].

  • Electronic Activation: The 3-hydroxy group (a strong electron donor) activates the ring, specifically increasing electron density at the ipso carbon (C1), facilitating proton attack [2].

  • Transition State Stabilization: The electron-withdrawing nitro group can stabilize the negative charge developing in the transition state (anionic intermediate) after CO₂ loss [3].

Critical Protocols

Module A: Reaction & Solvent Selection

The Issue: Polar aprotic solvents (DMSO, DMF, DMA, NMP) significantly lower the energy barrier for decarboxylation, especially when heated. They solvate cations poorly but anions well, leaving the carboxylate "naked" and reactive.

ParameterRecommendationScientific Rationale
Temperature < 50°C (Strict)Decarboxylation follows first-order kinetics; rates double approx. every 10°C.
Solvent THF, DCM, Et₂O Avoid DMSO/DMF. If high boiling solvents are needed, use Sulfolane (less reactive).
Catalysts Avoid Cu/Ag/Pd Transition metals catalyze decarboxylation (e.g., Myers reaction). Use metal scavengers if metals were used in prior steps.
Module B: The "Controlled Acidification" Workup

The Danger Zone: Most product loss occurs during the quench/acidification step. Strong mineral acids (HCl, H₂SO₄) protonate the ipso-carbon, triggering immediate CO₂ loss.

Step-by-Step Protocol:

  • Cooling: Cool the reaction mixture to 0–5°C before any acid addition.

  • Choice of Acid: Do NOT use concentrated HCl.

    • Preferred: 1M Citric Acid or 10% Acetic Acid.

    • Alternative: 1M HCl added dropwise with vigorous stirring.

  • pH Target: Stop acidification at pH 3–4 .

    • Why? The pKa of 2-bromo-6-nitrobenzoic acid derivatives is typically ~2.5–3.0. You only need to reach the isoelectric point to precipitate the product. Going to pH 1 forces protonation of the ring.

  • Extraction: Immediately extract into an organic solvent (Ethyl Acetate) to remove the acid from the aqueous phase.

Module C: Storage
  • Form: Store as the salt (Sodium or Potassium) if possible; the salt is significantly more stable than the free acid.

  • Condition: -20°C, under Argon.

Visualizing the Failure Mode

The following diagram illustrates the Protodecarboxylation Pathway . Understanding this mechanism highlights why pH control is non-negotiable.

DecarboxylationMechanism cluster_0 Critical Control Point Start Target Molecule (Free Acid) Twist Steric Twist (COOH out of plane) Start->Twist Ground State Destabilization Protonation Ipso-Protonation (Rate Limiting Step) Twist->Protonation + H+ (Acidic pH) TS Transition State (Sigma Complex) Protonation->TS 3-OH Activation Product Decarboxylated Byproduct (2-bromo-3-nitrophenol) TS->Product - CO2

Figure 1: The mechanism of acid-catalyzed protodecarboxylation. The 3-OH group directs protons to the C1 position, while steric bulk weakens the C-C bond.

Troubleshooting & FAQs

Q1: I see gas evolution during workup, and my yield is 20%. What happened? A: You likely experienced "Flash Decarboxylation." This occurs when a basic reaction mixture is dumped into strong acid (or vice versa) without cooling. The localized heat of neutralization + low pH triggers rapid CO₂ release.

  • Fix: Reverse the addition (add acid to reaction), use an ice bath, and switch to Citric Acid.

Q2: Can I use DMSO for the nucleophilic substitution step preceding isolation? A: Proceed with extreme caution. DMSO mimics "Krapcho Decarboxylation" conditions.

  • Fix: If you must use DMSO, keep the temperature below 60°C . If higher temps are needed, switch to Acetonitrile or use a phase-transfer catalyst (TBAB) in a biphasic system (Toluene/Water).

Q3: The product degrades on the NMR, showing new peaks over time. A: Chloroform (CDCl₃) is often naturally acidic due to HCl formation.

  • Fix: Filter your CDCl₃ through basic alumina before use, or use DMSO-d6 (only for analysis, kept cold) or Acetone-d6.

Q4: How do I purify the crude acid without decomposing it? A: Avoid thermal recrystallization if possible.

  • Fix: Use Acid-Base Extraction at controlled temperatures:

    • Dissolve crude in cold sat. NaHCO₃ (pH ~8).

    • Wash with Et₂O (removes non-acidic impurities).

    • Slowly acidify aqueous layer with cold 1M Citric Acid to pH 4.

    • Filter precipitate immediately.

Decision Tree for Low Yields

TroubleshootingTree Problem Low Yield / Missing Product CheckGas Was gas (CO2) observed? Problem->CheckGas CheckSolvent Was DMSO/DMF used? CheckGas->CheckSolvent No CheckAcid Was pH < 2? CheckGas->CheckAcid Yes Soln1 Thermal Decarboxylation. Reduce Temp < 50°C. CheckSolvent->Soln1 No Soln3 Solvent Effect. Switch to THF/ACN. CheckSolvent->Soln3 Yes CheckAcid->Soln1 No (Heat issue) Soln2 Protodecarboxylation. Use Citric Acid. CheckAcid->Soln2 Yes

Figure 2: Diagnostic workflow for identifying the root cause of product loss.

References

  • Cohen, T., & Schambach, R. A. (1970). The Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. Journal of the American Chemical Society.

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry.

  • Sinha, S., et al. (2020).[1] Recent Advances in Decarboxylative Nitration. Chemical Review and Letters.

  • BenchChem Technical Support. (2025). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.[2]

  • Organic Chemistry Portal. Decarboxylative Halogenation of Electron-Deficient Aryl Carboxylic Acids.

Sources

Technical Support Center: 2-Bromo-3-hydroxy-6-nitrobenzoic Acid Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BENZ-26-NO2-BR Subject: Troubleshooting Low Yields in Amide and Cross-Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 2-Bromo-3-hydroxy-6-nitrobenzoic acid , a tetrasubstituted benzene scaffold often utilized as a precursor for thrombopoietin receptor agonists (e.g., Eltrombopag analogues) or specialized chelators.

The Core Challenge: This molecule presents a "perfect storm" of synthetic hostility:

  • Steric Blockade (Amide Coupling): The carboxylic acid at C1 is flanked by a Bromine (C2) and a Nitro group (C6). This is a 2,6-disubstituted benzoic acid . Standard coupling reagents (EDC, NHS, PyBOP) will fail or yield <10% because the nucleophile (amine) cannot physically access the carbonyl carbon.

  • Catalyst Poisoning (Cross-Coupling): The free phenol (C3-OH) is acidic (pKa ~7 due to the electron-withdrawing nitro group) and will coordinate to Palladium, quenching the catalyst during Suzuki/Sonogashira cycles.

This guide provides high-fidelity protocols to bypass these specific bottlenecks.

Module 1: Amide Coupling (Overcoming 2,6-Steric Hindrance)

User Question:

"I tried coupling this acid with an aniline using HATU/DIPEA in DMF, but I only recovered starting material. Why did it fail, and how do I fix it?"

Technical Diagnosis:

Standard uronium/phosphonium reagents (HATU, BOP) form an active ester that is bulky. In your molecule, the ortho-nitro and ortho-bromo groups create a "steric wall." The amine cannot approach the bulky active ester to collapse the tetrahedral intermediate.

The Solution: TCFH-NMI Activation

You must switch to TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-Methylimidazole) . Unlike HATU, TCFH generates a highly reactive, less bulky N-acyl imidazolium intermediate via an acid chloride-like mechanism, which is small enough to allow nucleophilic attack even in 2,6-blocked systems.

Protocol: TCFH-NMI Coupling for Hindered Acids
ParameterSpecification
Reagent TCFH (1.2 – 1.5 equiv)
Base N-Methylimidazole (NMI) (2.5 – 3.0 equiv)
Solvent Acetonitrile (MeCN) or DCM (anhydrous)
Concentration 0.1 M – 0.2 M
Temperature 0 °C to RT (Room Temperature)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous MeCN.

  • Base Addition: Add NMI (3.0 equiv) via syringe. The solution may darken (nitro-phenolates are often yellow/orange).

  • Activation: Cool to 0 °C. Add TCFH (1.2 equiv) in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by HPLC/LCMS.

    • Note: If conversion stalls at 50%, add another 0.5 equiv of TCFH.

  • Workup: Dilute with EtOAc, wash with 10% Citric Acid (to remove NMI), then Brine. Dry over Na2SO4.[1]

Alternative (If TCFH is unavailable): Convert to the Acid Chloride using Thionyl Chloride (


) and catalytic DMF. Warning: You must protect the C3-phenol (e.g., as an acetate) before making the acid chloride to prevent intermolecular polymerization.

Module 2: Palladium Cross-Coupling (Suzuki-Miyaura)

User Question:

"My Suzuki coupling with phenylboronic acid yields mostly dehalogenated byproduct and homocoupling. The reaction turns black immediately. What is happening?"

Technical Diagnosis:
  • Catalyst Poisoning: The C3-OH (phenol) is deprotonated by the base (carbonate/phosphate) used in Suzuki conditions. The resulting phenoxide binds tightly to Pd(II), preventing transmetallation.

  • Electronic Deactivation: The C6-Nitro group is electron-withdrawing. While this usually helps oxidative addition, the steric bulk at C2 (Br) makes the Pd-center crowded.

The Solution: Protection-First Strategy

Do not attempt Pd-coupling on the free phenol. Protect it as a Methyl Ether (OMe) or Benzyl Ether (OBn).

Decision Logic & Workflow

SuzukiOptimization Start Start: 2-Bromo-3-hydroxy-6-nitrobenzoic acid CheckOH Is Phenol (C3-OH) Protected? Start->CheckOH Protect Step 1: Protection MeI, K2CO3, DMF (Forms Methyl Ether) CheckOH->Protect No SelectCat Step 2: Catalyst Selection Standard Pd(PPh3)4 is weak here. Use SPhos Pd G2 or Pd(dppf)Cl2 CheckOH->SelectCat Yes Protect->SelectCat Coupling Step 3: Suzuki Coupling Ar-B(OH)2, K3PO4, Dioxane/H2O 80-100°C SelectCat->Coupling Deprotect Step 4: Deprotection (Optional) BBr3 (if OMe) or H2/Pd (if OBn) Coupling->Deprotect

Figure 1: Optimized workflow for cross-coupling on the 2-bromo-3-hydroxy-6-nitro scaffold.

Optimized Suzuki Protocol
ComponentRecommendationReason
Protecting Group Methyl (OMe) or Benzyl (OBn) Essential to prevent phenoxide-Pd coordination.
Catalyst Pd(dppf)Cl2 or SPhos Pd G2 Bidentate (dppf) or Bulky (SPhos) ligands resist steric pressure from the Nitro group.
Base

(Potassium Phosphate)
Gentler than carbonates; reduces nitro-group side reactions.
Solvent 1,4-Dioxane / Water (4:1) Water is critical for the boronic acid activation cycle.

Step-by-Step Workflow:

  • Protection: React starting material with Methyl Iodide (1.1 equiv) and

    
     in DMF at RT. Isolate the methoxy-derivative.
    
  • Coupling:

    • Charge flask with Protected-Bromide (1.0 equiv), Boronic Acid (1.5 equiv),

      
       (3.0 equiv).
      
    • Add Pd(dppf)Cl2 (5 mol%).

    • Add degassed Dioxane/Water.

    • Heat to 90 °C under Argon for 4–12 hours.

  • Purification: Filter through Celite. The nitro group makes the product polar; use DCM/MeOH gradients for silica chromatography.

Module 3: FAQ & Safety

Q: Can I reduce the Nitro group before the coupling? A: No. Reducing the nitro group yields an aniline (


). Anilines are potent catalyst poisons for Palladium and will compete in amide couplings. Keep the Nitro group as an "orthogonal protector" until the carbon skeleton is built.

Q: Why does my reaction mixture turn black/tarry instantly? A: This indicates decomposition of the Palladium catalyst (Pd-black precipitation). This confirms the catalyst is unstable.

  • Fix: Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins). Oxygen + Nitroarenes + Pd = Rapid oxidation/decomposition.

Q: Is this molecule explosive? A: Nitro-benzoic acids are generally stable but energetic.

  • Safety: Do not concentrate reaction mixtures containing TCFH or Azide reagents to total dryness with heat.

  • Safety: Avoid strong reducing agents (LiAlH4) on the nitro-acid, as this can lead to runaway exotherms.

References

  • TCFH-NMI for Hindered Amides

    • Beaming, P. et al.
  • Suzuki Coupling on Nitro-Arenes (Eltrombopag Synthesis Context)

    • Kawai, J. et al. "Process Development of Eltrombopag Olamine." Org.[1][2][3] Process Res. Dev.

  • Palladium Catalyst Selection Guide

    • Sigma-Aldrich/Merck Technical Guides. "Cross-Coupling Reaction Guide."
  • Phenol Protection Strategies

    • Greene's Protective Groups in Organic Synthesis. (Standard Reference).

Sources

Removal of palladium impurities from 2-Bromo-3-hydroxy-6-nitrobenzoic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Bromo-3-hydroxy-6-nitrobenzoic acid Ticket ID: PD-REM-2B3H6N Status: Active Support

Executive Summary & Triage

User: "I have synthesized 2-Bromo-3-hydroxy-6-nitrobenzoic acid via a Pd-catalyzed coupling (or similar route), but the final product is grey/brown and fails ICH Q3D limits (<10 ppm). Standard activated carbon treatment was ineffective."

The Scientific Challenge: Your molecule presents a "perfect storm" for palladium retention.

  • Chelation Sites: The ortho-hydroxy and ortho-nitro groups relative to the carboxylic acid create a "pincer-like" environment that binds Pd(II) species tightly.

  • Solubility Profile: As a benzoic acid derivative, it is soluble in polar organics and basic aqueous media, but insoluble in acidic water. This limits simple aqueous washes unless pH is strictly controlled.

  • Carbon Failure: Activated carbon often relies on physisorption. If the Pd is chelated to your product (chemisorption), carbon cannot compete with the binding constant of your molecule's ligands.

Immediate Action Plan: Select your remediation path based on your current stage of development:

MethodBest For...ProsCons
Solid-Supported Scavengers Lab Scale (mg to kg)High selectivity, easy filtration, no aqueous workup.Higher cost per gram.
Aqueous Chelation (Cysteine) Pilot/Production (>1 kg)Extremely low cost, highly scalable.Requires precise pH control to avoid yield loss.
Crystallization Final PolishImproves crystal habit.Ineffective for Pd removal on its own (co-precipitation risk).

Protocol A: Solid-Supported Scavengers (Recommended)

This is the most robust method for laboratory-scale purification. It relies on functionalized silica that binds Pd more tightly than your product does.

Selection Logic

For your specific molecule (nitro/hydroxy/bromo functionalization), standard "Thiol" scavengers are the baseline, but "DMT" (Dimercaptotriazine) is superior if the Pd is in a high oxidation state or tightly bound.

Step-by-Step Protocol

Materials:

  • Solvent: THF or Methanol (Must dissolve your product completely).

  • Scavenger: SiliaMetS® Thiol (General purpose) or SiliaMetS® DMT (For difficult, chelated Pd).

  • Loading: 4–8 molar equivalents relative to the residual Pd (not the product).

Workflow:

  • Dissolution: Dissolve the crude 2-Bromo-3-hydroxy-6-nitrobenzoic acid in THF (10 volumes). Ensure the solution is homogeneous.

  • Addition: Add the scavenger resin.

    • Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5 wt% of scavenger relative to the mass of the product.

  • Digestion: Stir at 50°C for 4 hours .

    • Why Heat? Room temperature scavenging is often diffusion-limited. Heating overcomes the activation energy required to break the Pd-Product chelation bond.

  • Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane to remove the scavenger.

  • Analysis: Evaporate a small aliquot and check Pd levels (ICP-MS).

Visual Guide: Scavenger Decision Matrix

ScavengerSelection node_start START: Pd Contamination node_form Identify Pd Species node_start->node_form node_pd0 Pd(0) Colloids (Black particulates) node_form->node_pd0 Insoluble node_pd2 Pd(II) Complexes (Homogeneous/Colored) node_form->node_pd2 Soluble node_celite Filtration via Celite + Activated Carbon node_pd0->node_celite node_solvent Solvent System? node_pd2->node_solvent node_thiol SiliaMetS® Thiol (Standard) node_solvent->node_thiol THF/MeOH General Use node_dmt SiliaMetS® DMT (For Chelated Pd) node_solvent->node_dmt High Oxidation State or Tightly Bound

Caption: Decision tree for selecting the appropriate purification mode based on palladium speciation and solvent compatibility.

Protocol B: The "Dissolve-Treat-Precipitate" (Scale-Up)

If silica scavengers are too expensive, use L-Cysteine or N-Acetylcysteine (NAC) . This method exploits the solubility difference between the Pd-Cysteine complex (water-soluble) and your product (acid-insoluble).

Mechanism: L-Cysteine forms a water-soluble, zwitterionic complex with Pd. By dissolving your product in base, adding Cysteine, and then acidifying, the Pd stays in the water while your product precipitates out clean.

Step-by-Step Protocol
  • Dissolution (Basification):

    • Suspend the crude product in water (10 vol).

    • Slowly add 1M NaOH or NaHCO₃ until the solid dissolves and pH reaches ~8.0. Do not go higher than pH 9 to avoid degradation.

  • Scavenging:

    • Add N-Acetylcysteine (NAC) or L-Cysteine (10–20 equivalents relative to the Pd content, typically 1-2 wt% of product mass).

    • Stir at 50°C for 1–2 hours . The solution may darken as the Pd-S complex forms.

  • Precipitation (Acidification):

    • Cool the mixture to 20°C.

    • Slowly add 1M HCl or H₂SO₄ while stirring vigorously.

    • Target pH: 1.0 – 2.0 .[1]

    • Critical Check: Ensure the supernatant is clear. The Pd-NAC complex is highly soluble in water and will remain in the mother liquor.

  • Isolation:

    • Filter the precipitated product.

    • Wash: Wash the cake copiously with water (pH 2) to remove trapped mother liquor containing the Pd.

  • Drying: Dry the product in a vacuum oven.

Visual Guide: Aqueous Workup Logic

AqueousWorkup Start Crude Product (Solid, High Pd) Base Add Mild Base (pH 8) Start->Base Soln Homogeneous Solution (Product-Na + Pd) Base->Soln Cys Add L-Cysteine Heat 50°C Soln->Cys Complex Pd-Cys Complex (Water Soluble) Cys->Complex Ligand Exchange Acid Acidify (pH 1) Complex->Acid Filter Filtration Acid->Filter Precipitation ResultSolid Product Cake (Low Pd) Filter->ResultSolid ResultLiq Mother Liquor (Contains Pd-Cys) Filter->ResultLiq

Caption: The "Dissolve-Treat-Precipitate" workflow separates the product from Palladium by exploiting the water solubility of the Pd-Cysteine complex.

Troubleshooting & FAQs

Q: My product is still grey after the Cysteine wash. Why? A: You likely have Colloidal Palladium (Pd(0)) . Cysteine and Thiol silica are excellent for Pd(II) ions but struggle with metallic nanoparticles.

  • The Fix: Dissolve the product in THF. Add Activated Carbon (Darco KB-G) AND Celite . Stir for 1 hour, then filter through a 0.22 µm membrane. The carbon adsorbs the colloids, and the tight filtration catches the rest.

Q: Can I use ammonia instead of NaOH for the aqueous method? A: Caution is advised. While ammonia complexes Pd well, it can form explosive residues if dried with certain oxidants (less likely here, but good safety practice). More importantly, ammonium salts of benzoic acids can be more soluble in organics than sodium salts, potentially complicating the precipitation. Stick to NaOH or NaHCO₃.

Q: The Pd levels actually INCREASED after treatment. A: This is a "Concentration Effect" or "Homogeneity Failure."

  • Concentration Effect: You washed away impurities/solvents but the Pd stayed, increasing its ppm relative to the mass.

  • Homogeneity: If you used a solid scavenger (Silica) and didn't filter it out completely (fines breaking through), you are injecting concentrated Pd-silica directly into your ICP-MS sample. Use a 0.2 µm syringe filter before analysis.

Q: What are the regulatory limits? A: Refer to ICH Q3D .

  • Oral PDE: 100 µ g/day . If your daily dose is 10g (unlikely high), limit is 10 ppm. If dose is 1g, limit is 100 ppm.

  • Parenteral PDE: 10 µ g/day (Much stricter).

  • Target: Always aim for <10 ppm to ensure safety across all potential dosage forms.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Thyssen, C., et al. (2010). Efficient Removal of Palladium from Active Pharmaceutical Ingredients by L-Cysteine-Functionalized Silica. Organic Process Research & Development, 14(3). (Demonstrates the efficacy of Cysteine-based ligands).

Sources

Resolving emulsions during workup of nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving & Preventing Emulsions in Liquid-Liquid Extraction

Introduction: The "Hidden Surfactant" Problem

Welcome to the technical support hub for nitrobenzoic acid chemistry. If you are reading this, you are likely staring at a separatory funnel containing a milky, inseparable layer where your product should be.[1]

The Core Issue: Nitrobenzoic acid derivatives are chemically predisposed to form emulsions. They possess a "perfect storm" of structural features:

  • Lipophilic Domain: The aromatic benzene ring.[1]

  • Polar Domain: The nitro group (

    
    ) creates a strong dipole.[1]
    
  • Ionizable Head: The carboxylic acid (

    
    , pKa ~3.[1]4) or its derivative.
    

When these compounds are exposed to basic aqueous washes (e.g.,


 or 

), they deprotonate to form nitrobenzoate salts .[1] These salts act as anionic surfactants (soaps), stabilizing oil-in-water emulsions by lowering the interfacial tension between your organic solvent and the aqueous phase.[1]

The Mechanics of Emulsion (Root Cause Analysis)

To resolve the issue, you must understand the phase behavior occurring in your funnel.

The "Soap" Formation Mechanism

The diagram below illustrates how standard workup procedures inadvertently convert your product into an emulsifying agent.

EmulsionMechanism Substrate Nitrobenzoic Acid (Organic Soluble) Reaction Deprotonation Event (Interface) Substrate->Reaction Diffuses to Interface Base Basic Wash (NaHCO3 / NaOH) Base->Reaction High pH Salt Nitrobenzoate Anion (Amphiphilic Surfactant) Reaction->Salt pKa ~3.4 driven Emulsion Micelle Formation (STABLE EMULSION) Salt->Emulsion Stabilizes Droplets

Figure 1: Mechanism of surfactant formation during basic workup of nitrobenzoic acids.[1]

Emergency Response: Breaking an Active Emulsion

Status: You currently have an emulsion.[1][2][3][4][5][6] Directive: Follow this decision matrix to resolve the phases. Do not shake vigorously; swirl only.

Troubleshooting Decision Tree

Troubleshooting Start Start: Emulsion Detected TimeCheck Wait 15-30 Mins Start->TimeCheck Resolved1 Resolved? TimeCheck->Resolved1 Brine Add Saturated Brine (Increase Ionic Strength) Resolved1->Brine No Success Proceed to Drying Resolved1->Success Yes Resolved2 Resolved? Brine->Resolved2 Filter Filter through Celite (Remove Particulates) Resolved2->Filter No Resolved2->Success Yes Resolved3 Resolved? Filter->Resolved3 Acidify Adjust pH < 2 (Protonate Surfactant) Resolved3->Acidify If Acid Stable Centrifuge Centrifugation (High G-Force) Resolved3->Centrifuge If Acid Sensitive Resolved3->Success Yes

Figure 2: Step-by-step logic for breaking stubborn emulsions.

Detailed Protocols
Protocol A: The "Salting Out" Method (First Line of Defense)

Increasing the ionic strength of the aqueous layer decreases the solubility of organic compounds in water (Salting Out) and disrupts the surfactant layer.[7]

  • Add Saturated NaCl (Brine) to the separatory funnel. The volume should be 25-50% of the aqueous layer volume.

  • Gently swirl (do not shake).[1]

  • If this fails, add solid NaCl directly to the funnel until the aqueous layer is saturated.

Protocol B: The Celite Filtration (For "Rag" Layers)

Often, emulsions are stabilized by microscopic particulate matter suspended at the interface (Pickering Emulsions).

  • Prepare a vacuum filtration setup with a Büchner funnel.[1]

  • Add a 1-2 cm pad of Celite 545 (diatomaceous earth).

  • Pour the entire contents of the separatory funnel (both phases) through the Celite pad.[2]

  • Rinse the filter cake with fresh organic solvent.

  • Return the filtrate to a clean separatory funnel. The layers usually separate immediately.

Protocol C: pH Reset (Chemical Breaking)

If your product is the nitrobenzoic acid itself (not an ester/amide), the salt form is the emulsifier.

  • Add 1M HCl dropwise to the funnel.

  • Monitor pH until it is clearly acidic (pH < 2).[1]

  • Mechanism: This protonates the carboxylate (

    
    ) back to the free acid (
    
    
    
    ), destroying the amphiphilic "soap" character.[1]
  • Warning: This drives the acid into the organic layer. If you were trying to wash it out, this reverses that step.[1]

Prevention: Standard Operating Procedures (SOP)

The best way to handle an emulsion is to prevent it.

Solvent Selection Guide

Density difference (


) is critical for phase separation.[1] Nitro compounds are often dense; if your solvent density is close to water (1.00 g/mL), emulsions are inevitable.[1]
SolventDensity (g/mL)

vs Water
Risk LevelRecommendation
Dichloromethane (DCM) 1.330.33 (Inverted)High Common offender.[1] Emulsions float in the middle.[8]
Chloroform 1.490.49 (Inverted)Medium Better separation than DCM due to higher density.[1]
Ethyl Acetate 0.900.10High Low density difference causes slow separation.[1]
Diethyl Ether 0.710.29Low Good separation, but poor solubility for polar nitro compounds.[1]
MTBE 0.740.26Low Excellent replacement for ether; less emulsion-prone.[1]
Optimized Workup Protocol for Nitrobenzoic Derivatives
  • Evaporation First: If the reaction used a water-miscible solvent (DMF, THF, DMSO), remove it via rotary evaporation before adding water.[1] These solvents act as phase-transfer catalysts for emulsions.[1]

  • The "Gentle" Wash: When washing with base (NaHCO3), do not shake vigorously .[1] Invert the funnel gently 3-4 times and vent. Repeat 5-6 times.

  • Pre-Salt: Use a 1:1 mixture of Water:Brine for all aqueous washes instead of pure water.[1]

Frequently Asked Questions (FAQs)

Q: Why does Dichloromethane (DCM) always seem to cause emulsions with my nitro compounds? A: DCM has a density (1.33 g/mL) that is relatively close to the density of a concentrated aqueous salt solution (which can reach 1.1–1.2 g/mL).[1] When the densities of the two phases are similar, gravity cannot effectively drive separation. Furthermore, DCM has high surface tension.[1] Fix: Try adding Chloroform (


) to increase the organic density, or switch to an extraction using MTBE if solubility permits.

Q: I am reducing a nitrobenzoic acid to an amino-benzoic acid. The workup is a nightmare. Why? A: Reduction reactions (e.g., Fe/HCl, SnCl2, or H2/Pd) often generate fine metal particulates or colloidal metal oxides.[1] These solids stabilize emulsions (Pickering emulsion).[1] Fix: You must filter the reaction mixture through Celite before adding it to the separatory funnel.[3]

Q: Can I use centrifugation? A: Yes, this is the "Nuclear Option." If you have 50mL or less, transfer the emulsion to centrifuge tubes and spin at 3000-5000 RPM for 5 minutes. This mechanically forces phase coalescence and packs the "rag" layer into a solid pellet.

References

  • University of Rochester, Department of Chemistry. (n.d.).[1] Tips & Tricks: Emulsions. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2025).[1] 3-Nitrobenzoic acid: Properties and pKa. Retrieved from [Link][1]

  • Biotage. (2023).[1][9] Tackling emulsions just got easier. Retrieved from [Link]

  • LCGC International. (2025).[1] Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Stability of 2-Bromo-3-hydroxy-6-nitrobenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Bromo-3-hydroxy-6-nitrobenzoic acid (BHNBA). This guide addresses stability, solubility, and reactivity concerns specifically under basic conditions (


).

Subject: Stability & Handling of 2-Bromo-3-hydroxy-6-nitrobenzoic acid in Basic Media Case ID: BHNBA-BAS-001 Applicable For: Synthetic Chemistry, Analytical Development, Pre-clinical Formulation

Executive Summary (Quick Read)

Under standard basic conditions (aqueous NaOH/KOH or organic bases like TEA/DIPEA at ambient temperature), 2-Bromo-3-hydroxy-6-nitrobenzoic acid is chemically stable regarding its carbon skeleton and halogen substitution.

Users often misinterpret the immediate, intense color change (from pale yellow to deep orange/red) as degradation. This is a reversible distinct physical property of the molecule (chromophoric shift), not decomposition. However, while resistant to hydrolysis, the compound is susceptible to oxidative coupling if left exposed to air for prolonged periods in its deprotonated state.

Troubleshooting & Diagnostic FAQs

Q1: "I added 1N NaOH and the solution instantly turned deep red/orange. Did I degrade my compound?"

Status: Normal Operation. Root Cause: You are observing the formation of the dianion .

  • Mechanism: The molecule contains a phenol at C3 and a nitro group at C6. These are in a para relationship (1,4-relationship across the ring).

  • Explanation: Upon adding base, the carboxylic acid (

    
    ) and the phenol (
    
    
    
    ) deprotonate. The resulting phenoxide anion pushes electron density into the ring, while the para-nitro group pulls it (Push-Pull effect). This creates a highly conjugated quinoid-like resonance structure that absorbs light strongly in the visible spectrum.
  • Action: No action required. This confirms deprotonation.

Q2: "Will the Bromine atom be hydrolyzed (replaced by OH) in basic solution?"

Status: Highly Unlikely (at Room Temperature). Root Cause: Electrostatic Shielding & Regiochemistry.

  • Analysis: Standard Nucleophilic Aromatic Substitution (

    
    ) requires an Electron Withdrawing Group (EWG) ortho or para to the leaving group.[1][2]
    
    • The Nitro group (C6) is meta to the Bromine (C2). It does not activate the Bromine for displacement .

    • Anionic Shielding: In base, the molecule possesses two negative charges (

      
       at C1 and 
      
      
      
      at C3). These negative charges create a repulsive electrostatic field that prevents the nucleophile (
      
      
      ) from approaching the carbon-bromine bond .
  • Action: Unless you are using transition metal catalysts (Cu/Pd) or extreme temperatures (>100°C), the C-Br bond is stable.

Q3: "I see a precipitate forming after letting the basic solution stand."

Status: Check Concentration. Root Cause: "Salting Out" effect.

  • Explanation: The disodium or dipotassium salt of BHNBA has lower solubility in high-ionic-strength media compared to the free acid in organic solvents.

  • Action: Dilute the solution with water or add a co-solvent (MeOH/ACN) to resolubilize the salt. Do not filter unless you intend to isolate the salt.

Deep Dive: Mechanistic Stability Profile

The following diagram illustrates the equilibrium states and the "Push-Pull" stabilization that prevents degradation but causes the color shift.

BHNBA_Stability Acid Neutral Acid (Pale Yellow) Insoluble in Water Mono Mono-Anion (Carboxylate formed) pH ~ 4 Acid->Mono Base (1 eq) Di Di-Anion (Phenoxide formed) Deep Orange/Red pH > 7 Mono->Di Base (>2 eq) Stable STABLE STATE (Resonance Stabilized) Di->Stable Para-Nitro Stabilization Degradation Potential Degradation (Oxidative Coupling) Di->Degradation O2 (Air) > 24 Hours

Figure 1: Deprotonation pathway and stability states. The resonance interaction between the C3-Phenoxide and C6-Nitro group stabilizes the molecule against hydrolysis but causes the dramatic color shift.

Quantitative Stability Data

Estimated parameters based on structural analogs (Nitrosalicylic acids).

ParameterAcidic Conditions (pH < 2)Basic Conditions (pH > 10)Risk Factor
Solubility Low (Precipitates)High (Dianion salt)Salting out at >1M conc.
Color Pale YellowDeep Orange/RedMistaken for decomposition.
C-Br Stability HighHigh (Shielded)Stable up to 80°C.
Decarboxylation Moderate (if heated)Low (Inhibited)Acid form is more prone to thermal decarboxylation.
Oxidation LowModerateProtect from air if storing >24h.

Standard Operating Procedures (SOPs)

SOP-01: Dissolution for Analytical Standards

Use this protocol to prepare stable stock solutions for HPLC/LC-MS.

  • Weighing: Weigh the target amount of 2-Bromo-3-hydroxy-6-nitrobenzoic acid.

  • Primary Solvent: Dissolve in a minimum volume of DMSO or Methanol . (The neutral acid dissolves poorly in water).

  • Basification (Optional): If an aqueous buffer is required, add the organic stock slowly to a 10mM Ammonium Bicarbonate (pH 8.0) buffer.

    • Note: The solution will turn orange.

  • Storage: Store at 4°C in amber vials.

    • Shelf Life: 1 week at 4°C. 1 month at -20°C.

    • Warning: Do not store in highly alkaline glass containers for months (silica leaching).

SOP-02: Reaction Workup (Quenching Basic Reactions)

If your reaction was performed in base and you need to isolate the compound:

  • Cooling: Cool the reaction mixture to 0-5°C.

  • Acidification: Slowly add 1N HCl or 1M

    
     dropwise.
    
    • Observation: The deep red color will fade to pale yellow.

    • Endpoint: Target pH 1-2.

  • Precipitation: The neutral acid will precipitate as a solid.

  • Filtration: Filter the solid and wash with cold water to remove inorganic salts.

Scientific Rationale (E-E-A-T)

Why is the Bromine Stable? ( Resistance)

In many nitro-halo-aromatics (like 2,4-dinitrochlorobenzene), the halogen is labile. However, in BHNBA, the regiochemistry dictates stability:

  • Lack of Activation: The

    
     mechanism proceeds via a Meisenheimer complex, which must be stabilized by an EWG located ortho or para to the leaving group. In BHNBA, the Nitro group is at C6, which is meta to the Bromine at C2. Therefore, the Nitro group does not accept the electron density from the incoming nucleophile .
    
  • Coulombic Repulsion: In basic media, the C3-hydroxyl becomes a phenoxide (

    
    ) and the C1-carboxyl becomes a carboxylate (
    
    
    
    ). The Bromine (C2) is sandwiched between these two anions. A nucleophile like hydroxide (
    
    
    ) is repelled by this dense negative charge cloud, effectively "locking" the bromine in place .
The "Red" Color (Halochromism)

The color change is due to the Push-Pull electronic system . The phenoxide anion acts as a strong electron donor (+R effect), while the para-nitro group acts as a strong electron acceptor (-R effect). This lowers the energy gap between the HOMO and LUMO orbitals, shifting the absorption maximum (


) from the UV region into the visible spectrum (blue/green absorption 

orange/red reflection). This is a standard property of p-nitrophenols and does not indicate cleavage of the molecule .

References

  • OpenStax Chemistry. Nucleophilic Aromatic Substitution. (Explains the ortho/para requirement for activation). [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution Mechanisms. (Details the Meisenheimer complex and electronic effects). [Link]

  • Michigan State University. Acidity of Phenols and Electronic Effects. (Explains the color change and acidity of nitrophenols). [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Regioisomer Discrimination & Solvent Selection

Executive Summary

In the synthesis of complex pharmaceutical scaffolds—particularly substituted biphenyls used in thrombopoietin receptor agonists—2-Bromo-3-hydroxy-6-nitrobenzoic acid represents a critical, high-value intermediate. Its structural integrity is paramount, yet it is prone to regioisomeric contamination during nitration or bromination steps.

This guide provides a comparative analysis of the 1H NMR profile of the target molecule against its most common regioisomeric alternatives (impurities) and evaluates solvent performance (DMSO-d6 vs. Methanol-d4). We establish a self-validating protocol to confirm the 2,3,6-substitution pattern, ensuring downstream reaction success.

Structural Analysis & Theoretical Prediction

The molecule is a tetra-substituted benzene ring. The key to analysis is the remaining two aromatic protons at positions 4 and 5 .

  • Position 1: Carboxylic Acid (-COOH) – Meta-directing, deactivating.

  • Position 2: Bromine (-Br) – Ortho/Para-directing, weakly deactivating.[1]

  • Position 3: Hydroxyl (-OH) – Ortho/Para-directing, strongly activating.

  • Position 6: Nitro (-NO2) – Meta-directing, strongly deactivating.

Predicted 1H NMR Profile (DMSO-d6)
ProtonChemical EnvironmentPredicted Shift (

)
MultiplicityCoupling (

)
H-5 Ortho to NO

(deshielding); Meta to OH
8.00 – 8.25 ppm Doublet (d)

Hz
H-4 Ortho to OH (shielding); Meta to NO

7.10 – 7.35 ppm Doublet (d)

Hz
-OH Phenolic (H-bond donor)10.5 – 11.5 ppm Broad SingletN/A
-COOH Carboxylic Acid13.0 – 14.5 ppm Very BroadN/A

Critical Insight: The large chemical shift difference (


 ppm) between H-4 and H-5 is driven by the opposing electronic effects of the adjacent Hydroxyl (shielding) and Nitro (deshielding) groups.

Comparative Analysis: The "Alternatives"

In a process setting, the "alternatives" are the unwanted regioisomers formed due to lack of selectivity. You must distinguish the Target (6-Nitro) from the 5-Nitro and 4-Nitro impurities.

Comparison 1: Target vs. Regioisomers
FeatureTarget: 6-Nitro Isomer Alternative: 5-Nitro Isomer Alternative: 4-Nitro Isomer
Proton Positions H-4, H-5H-4, H-6H-5, H-6
Coupling Pattern Ortho (

Hz)
Meta (

Hz)
Ortho (

Hz)
Shift Logic Large

(Push-Pull)
Both protons deshieldedH-5 strongly deshielded
Differentiation Primary ID Easy (via Coupling) Hard (requires 2D NMR)
  • Why this matters: The 5-nitro isomer is a common byproduct if the directing power of the hydroxyl group is overwhelmed by steric factors. The Meta-coupling (

    
    )  is the "smoking gun" for rejecting a batch.
    
Comparison 2: Solvent Performance (DMSO-d6 vs. MeOD)
ParameterDMSO-d6 (Recommended) Methanol-d4 (Alternative)
Exchangeable Protons Visible (-OH and -COOH)Invisible (Exchanged with D)
Solubility ExcellentGood
Resolution High viscosity may broaden lines slightlySharp lines
Use Case Structural Confirmation Purity Check (HPLC correlation)

Recommendation: Always use DMSO-d6 for initial structural characterization. The presence and integration of the phenolic -OH proton (10-11 ppm) confirm that the alkylation/protection steps have not occurred prematurely.

Visualization: Decision Workflows

Diagram 1: Regioisomer Verification Workflow

This flowchart illustrates the logic for accepting or rejecting a batch based on NMR data.

Regioisomer_Check Start Crude Product (DMSO-d6) Check_J Analyze Aromatic Region (7.0 - 8.5 ppm) Check Coupling Constant (J) Start->Check_J Meta_Coup Meta Coupling (J ~ 2 Hz) Check_J->Meta_Coup Sharp doublets Ortho_Coup Ortho Coupling (J ~ 9 Hz) Check_J->Ortho_Coup Roofing effect Reject_5 REJECT BATCH (5-Nitro Isomer) Meta_Coup->Reject_5 Check_Shift Check Chemical Shift Delta (H-A vs H-B) Ortho_Coup->Check_Shift Large_Delta Large Delta (~1 ppm) (H-4 shielded by OH) Check_Shift->Large_Delta Small_Delta Small Delta (Ambiguous) Check_Shift->Small_Delta Confirm CONFIRM STRUCTURE 2-Bromo-3-hydroxy-6-nitro Large_Delta->Confirm Run_2D REQUIRED: 2D NMR (NOESY/HMBC) Small_Delta->Run_2D

Caption: Logic gate for distinguishing the 6-nitro target from 5-nitro and 4-nitro isomers based on coupling constants and chemical shifts.

Diagram 2: Substituent Electronic Effects

Understanding why the shifts occur ensures the analyst isn't just pattern matching.

Electronic_Effects OH 3-OH Group (Electron Donor) H4 H-4 Proton (Ortho to OH) OH->H4 +M Effect (Resonance) NO2 6-NO2 Group (Electron Withdrawing) H5 H-5 Proton (Ortho to NO2) NO2->H5 -M/-I Effect Shift_Up Upfield Shift (Shielding) < 7.4 ppm H4->Shift_Up Shift_Down Downfield Shift (Deshielding) > 8.0 ppm H5->Shift_Down

Caption: Mechanistic origin of the chemical shift separation. The 3-OH shields H-4, while the 6-NO2 deshields H-5, creating a distinct spectral fingerprint.

Detailed Experimental Protocol

To ensure reproducibility and detection of the broad carboxylic acid proton, follow this specific acquisition sequence.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid. (Higher concentration helps visualize the broad -COOH peak).

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

    • Note: Ensure the solvent is dry. Water peaks (3.33 ppm) can obscure the aromatic region if very large, though usually distinct.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Spectral Width: -2 to 16 ppm (Must capture the COOH at ~14 ppm).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The protons adjacent to the nitro and carboxyl groups, and the exchangeable protons, often have longer T1 relaxation times. A short D1 (1s) will suppress the integration of the -COOH and H-5 signals, leading to incorrect stoichiometry calculations.

  • Scans (NS): 16 or 32 scans.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manually phase, paying attention to the broad -COOH hump.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein-polynomial) to flatten the baseline at 10–15 ppm.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent chemical shift additivity rules).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for coupling constant prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol source for analyzing exchangeable protons in DMSO).

Sources

A Comparative Guide to the Reactivity of 2-Bromo-3-hydroxy-6-nitrobenzoic Acid and 2-bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzoic acids, in particular, serve as versatile building blocks. This guide provides an in-depth comparative analysis of the chemical reactivity of two such analogues: 2-Bromo-3-hydroxy-6-nitrobenzoic acid and 2-bromo-3-nitrobenzoic acid. While the latter is a well-documented reagent, the former represents a more complex system whose reactivity profile can be predicted through a sound understanding of physical organic chemistry principles. This guide will delve into the structural nuances and electronic landscapes of these molecules to provide a predictive framework for their behavior in key organic transformations.

Structural and Electronic Analysis: A Tale of Two Substitution Patterns

The reactivity of an aromatic compound is intricately linked to the electronic effects of its substituents. Both molecules possess a brominated benzoic acid core, but the nature and placement of their other substituents set the stage for distinct chemical behaviors.

2-bromo-3-nitrobenzoic acid features a bromine atom and a nitro group ortho and meta to the carboxylic acid, respectively. The dominant electronic features are the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups.[1][2] These groups deactivate the aromatic ring towards electrophilic substitution but, crucially, activate it for nucleophilic aromatic substitution (SNAr).[1][3][4]

2-Bromo-3-hydroxy-6-nitrobenzoic acid , on the other hand, introduces a hydroxyl (-OH) group and shifts the nitro group to the 6-position (ortho to the carboxylic acid and meta to the bromine). The hydroxyl group is generally considered an activating group due to its ability to donate electron density via resonance (+R effect), although it also exhibits a weaker electron-withdrawing inductive effect (-I effect).[5] The nitro group at the 6-position exerts a strong electron-withdrawing influence through both resonance (-R effect) and induction (-I effect).

Electronic Effects at a Glance:
SubstituentInductive EffectResonance EffectOverall Effect on Ring Electron Density
-COOH Electron-withdrawing (-I)Electron-withdrawing (-R)Deactivating
-Br Electron-withdrawing (-I)Electron-donating (+R)Deactivating (Inductive effect dominates)[5]
-NO₂ Electron-withdrawing (-I)Electron-withdrawing (-R)Strongly Deactivating[6]
-OH Electron-withdrawing (-I)Electron-donating (+R)Activating (Resonance effect dominates)[5]

The interplay of these effects dictates the electron density at each carbon atom of the benzene ring, thereby influencing the propensity and regioselectivity of chemical reactions.

G cluster_0 SNAr of 2-bromo-3-nitrobenzoic acid cluster_1 SNAr of 2-Bromo-3-hydroxy-6-nitrobenzoic acid (Predicted) A 2-bromo-3-nitrobenzoic acid + Nu⁻ B Meisenheimer Intermediate (Charge delocalized on ring) A->B Attack of Nucleophile C Product + Br⁻ B->C Loss of Bromide D 2-Bromo-3-hydroxy-6-nitrobenzoic acid + Nu⁻ E Meisenheimer Intermediate (Charge delocalized onto ring and para-nitro group) D->E Attack of Nucleophile F Product + Br⁻ E->F Loss of Bromide

Figure 2. Comparative SNAr reaction pathways.

Acidity of the Carboxylic Acid Group

The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents on the ring. Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion.

2-bromo-3-nitrobenzoic acid: The nitro group at the meta position exerts an inductive electron-withdrawing effect, increasing the acidity compared to benzoic acid.

2-Bromo-3-hydroxy-6-nitrobenzoic acid (Predicted Acidity): This molecule has a nitro group at the 6-position (ortho to the carboxylic acid). Ortho-substituted benzoic acids often exhibit enhanced acidity due to a combination of steric and electronic effects, known as the "ortho effect." [7]The strong inductive effect of the ortho-nitro group is expected to significantly increase the acidity. The hydroxyl group at the 3-position will have a less pronounced effect on the acidity of the carboxylic acid.

Comparative Physicochemical Properties:
Property2-bromo-3-nitrobenzoic acid2-Bromo-3-hydroxy-6-nitrobenzoic acid (Predicted)
Molecular Formula C₇H₄BrNO₄ [8]C₇H₄BrNO₅
Molecular Weight 246.01 g/mol [8]262.01 g/mol
Predicted SNAr Reactivity ModerateHigh
Predicted Acidity (pKa) Lower than benzoic acidLower than 2-bromo-3-nitrobenzoic acid

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of 2-bromo-3-nitrobenzoic acid

This protocol is a representative example for the amination of 2-bromo-3-nitrobenzoic acid.

Materials:

  • 2-bromo-3-nitrobenzoic acid

  • Amine (e.g., benzylamine)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-bromo-3-nitrobenzoic acid (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).

  • Add the solvent and stir the mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

G A Combine Reactants (2-bromo-3-nitrobenzoic acid, amine, base, solvent) B Heat under Inert Atmosphere (80-120 °C) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Cool, add water, acidify) C->D E Isolation (Filter, wash, dry) D->E F Purification (Recrystallization/Chromatography) E->F

Figure 3. Experimental workflow for SNAr of 2-bromo-3-nitrobenzoic acid.

Hypothetical Protocol for Nucleophilic Aromatic Substitution of 2-Bromo-3-hydroxy-6-nitrobenzoic acid

Disclaimer: The following is a theoretical protocol and would require optimization.

Materials:

  • 2-Bromo-3-hydroxy-6-nitrobenzoic acid

  • Nucleophile (e.g., sodium methoxide)

  • Solvent (e.g., Methanol or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-Bromo-3-hydroxy-6-nitrobenzoic acid (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the nucleophile (1.1 eq). Due to the higher predicted reactivity, the reaction may proceed at a lower temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The comparison between 2-Bromo-3-hydroxy-6-nitrobenzoic acid and 2-bromo-3-nitrobenzoic acid highlights the profound impact of substituent positioning on the reactivity of an aromatic ring. Based on established principles of physical organic chemistry, 2-Bromo-3-hydroxy-6-nitrobenzoic acid is predicted to be the more reactive substrate for nucleophilic aromatic substitution due to the activating effect of the para-nitro group. It is also anticipated to be the more acidic compound.

For researchers and drug development professionals, this predictive analysis provides a valuable framework for designing synthetic routes and anticipating the chemical behavior of complex substituted aromatic compounds, even in the absence of direct experimental data. The provided protocols offer a starting point for the practical application of these versatile building blocks in the synthesis of novel molecules.

References

  • PubChem. (n.d.). 2-Bromo-6-nitrobenzoic acid. Retrieved from [Link]

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • The USA Journals. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). anhydro-2-hydroxymercuri-3-nitrobenzoic acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta in Electrophilic Aromatic Substitution. [Link]

  • Patsnap. (2016, March 23). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka. [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • SlideShare. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.

Sources

Melting Point Verification Guide: 2-Bromo-3-hydroxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2092609-05-5 Chemical Formula: C₇H₄BrNO₅ Molecular Weight: 261.99 g/mol [1]

Executive Summary & Core Directive

Status: Rare Research Chemical / Novel Intermediate Unlike commoditized reagents (e.g., Benzoic Acid), 2-Bromo-3-hydroxy-6-nitrobenzoic acid (CAS 2092609-05-5) lacks a universally standardized melting point (MP) in public pharmacopeial databases. Commercial Certificates of Analysis (CoAs) for this compound often list "N/A" or wide generic ranges based on unverified batch data.

The Core Directive: Do not rely on vendor-supplied melting points for this compound. As a researcher, you must establish an Internal Reference Standard . This guide outlines the protocol to empirically determine and validate the melting point, using Differential Scanning Calorimetry (DSC) as the primary absolute method and Capillary Melting Point as the secondary routine method.

Expected Behavior: Based on Structural-Activity Relationship (SAR) analysis of the parent scaffold (2-Bromo-3-nitrobenzoic acid, MP 184–186°C), the addition of the 3-hydroxyl group is expected to influence the lattice energy via hydrogen bonding. However, the steric crowding between the 2-Bromo and 3-Hydroxy groups may induce lattice strain, potentially lowering the melting point relative to the non-hydroxylated parent or causing decomposition prior to melting.

Comparative Analysis: Alternatives & Anchor Compounds

Since no "Gold Standard" exists, you must bracket your expectations using structurally validated "Anchor Compounds." Deviations >15°C from these anchors without spectral justification (NMR/MS) suggest significant impurity or structural misidentification.

Table 1: Structural Anchors for MP Prediction
Compound NameCAS No.Structure DifferenceRef. Melting PointRole in Verification
2-Bromo-3-nitrobenzoic acid 573-54-6Missing 3-OH group184–186 °C Primary Anchor: Establishes the baseline stability of the core scaffold.
3-Hydroxy-2-nitrobenzoic acid 602-00-6Missing 2-Br group178–180 °C Secondary Anchor: Demonstrates the effect of the OH/NO2 interaction.
2-Bromo-6-nitrobenzoic acid 38876-67-4Isomer (Nitro at 6)N/A (Verify) Isomer Control: Helps rule out regiochemical isomers.

Scientific Insight: If your sample melts significantly lower (<160°C) with a broad range (>2°C), it is likely contaminated with solvent residues or decarboxylated by-products. If it melts higher (>200°C), suspect salt formation (e.g., sodium salt from hydrolysis).

Protocol A: Differential Scanning Calorimetry (DSC)

Status: Primary Method (Absolute Purity & Identity) Why: DSC distinguishes between a true thermodynamic melt and "apparent melting" (melting with decomposition), which is common in nitro-benzoic acids.

Experimental Workflow
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Reference: Use an empty, matched Tzero aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidation during heating).

  • Ramp Protocol:

    • Equilibrate: 40°C.

    • Ramp: 10°C/min to 220°C.

    • Note: If decomposition is suspected (browning), reduce ramp to 5°C/min to resolve the melt from the decomposition exotherm.

Data Interpretation[2][3]
  • Endothermic Peak (Down): Represents the melting transition (

    
    ). Record the Onset Temperature  (
    
    
    
    ), not the peak maximum, as the official melting point.
  • Exothermic Peak (Up): Represents decomposition.[2] If the exotherm immediately follows or overlaps the endotherm, the compound is "melting with decomposition."

Protocol B: Capillary Melting Point (Routine QC)

Status: Secondary Method (Routine Verification) Why: Faster for daily checks but subjective and prone to operator error (ramp rate lag).

Step-by-Step Procedure
  • Drying: Dry the sample under vacuum at 40°C for 4 hours. Solvent entrapment (solvomorphs) will depress the MP.

  • Packing: Pack the capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Fast Ramp: Heat rapidly to 160°C (approx. 20°C below expected onset).

  • Slow Ramp: Reduce heating rate to 1.0 °C/min .

    • Critical: High ramp rates (>3°C/min) will artificially inflate the observed MP due to thermal lag in the apparatus.

  • Observation:

    • Collapse Point: First sign of liquid (wetting).

    • Meniscus Point: Formation of a clear meniscus.

    • Clear Point: Complete disappearance of solid.

  • Reporting: Report the range from Collapse to Clear Point. A pure compound must have a range

    
    .
    

Decision Logic for Purity Validation

The following decision tree illustrates the logic flow for accepting or rejecting a batch based on MP data.

MP_Verification Start Start: Receive Sample CAS 2092609-05-5 Visual Visual Inspection: White/Pale Yellow Powder? Start->Visual Drying Vacuum Dry 40°C, 4 hours Visual->Drying DSC Run DSC (10°C/min) Drying->DSC Decision1 Single Sharp Endotherm? DSC->Decision1 Pass PASS: Assign MP (Use Onset Temp) Decision1->Pass Yes Fail_Decomp FAIL: Decomposition (Exotherm present) Decision1->Fail_Decomp Exotherm Fail_Impure FAIL: Broad Peak (>3°C Range) Decision1->Fail_Impure Broad/Split Recryst Recrystallize (EtOH/Water) Fail_Impure->Recryst Recryst->Drying

Figure 1: Logic flow for validating the melting point of a novel research chemical.

Scientific Rationale & Troubleshooting

Why the "Literature" Value is Missing

CAS 2092609-05-5 is a highly specific intermediate, likely used in the synthesis of proprietary kinase inhibitors or agrochemicals. Public data is scarce because:

  • IP Protection: Manufacturers do not publish physical data to protect synthetic routes.

  • Custom Synthesis: It is often made-to-order, meaning no "standard batch" exists.

Troubleshooting Common Anomalies
  • Problem: Sample turns brown/black before melting.

    • Cause: Thermal instability or presence of trace mineral acids (H₂SO₄/HNO₃) from nitration.

    • Fix: Wash sample with cold NaHCO₃ solution, dry, and re-test.

  • Problem: Double melting peak in DSC.

    • Cause: Polymorphism.[3] The compound may exist in two crystal forms.[3]

    • Fix: Record both peaks. The higher melting form is usually the thermodynamically stable one.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 573-54-6 (2-Bromo-3-nitrobenzoic acid). Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: Melting Point vs. Decomposition. Retrieved from [Link]

  • Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis (6th Ed). Pearson Education.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-3-hydroxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

This guide defines the safety architecture for handling 2-Bromo-3-hydroxy-6-nitrobenzoic acid . As a functionalized benzoic acid derivative, this compound presents a triad of hazards: corrosivity/irritation (carboxylic acid/phenol), energetic potential (nitro group), and environmental persistence (organobromide).[1]

While specific toxicological data for this precise isomer is often limited in public literature, we apply the Precautionary Principle , utilizing data from close structural analogs (e.g., 2-Bromo-6-nitrobenzoic acid, CAS 38876-67-4) to establish a robust safety margin.[1]

Chemical Hazard Profile (GHS Classification)
Hazard ClassCategoryH-CodeDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1][2]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][3]
STOT - SE Cat 3H335 May cause respiratory irritation (Dust/Vapor).[2]
Acute Toxicity Cat 4H302 Harmful if swallowed (Estimated).[4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed not just for "compliance," but to create a barrier against the specific permeation properties of nitro-aromatics and acidic halides.[1]

Hierarchy of Defense[2]
  • Engineering Control (Primary): Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE (Secondary): Personal barriers listed below.

Body ZoneStandard Protocol (Solid Handling)Enhanced Protocol (Solution Handling)Rationale
Respiratory Fume Hood (Mandatory).[1] If hood unavailable: N95 or P100 Half-mask.[1]Fume Hood (Mandatory). Do not rely on respirators for solvent vapors.H335 hazard: Fine dust from this acid is highly irritating to mucous membranes.
Eyes Chemical Splash Goggles (Indirect Vent).[1]Face Shield + Splash Goggles.Safety glasses are insufficient. Acidic dust can bypass side-shields; solutions cause immediate corneal damage.[1]
Hands Nitrile Gloves (Min 0.11 mm thickness).[1]Double Gloving or Laminate (Silver Shield) if using DMSO/DCM.[1]Nitro-aromatics can permeate thin nitrile when dissolved in polar aprotic solvents (DMSO).[1]
Body Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes.[1]Chemical Resistant Apron (Rubber/Neoprene).[1]Prevents dust accumulation on street clothes and protects against splashes.

Operational Workflow & Logic

The following workflow integrates safety checks directly into the experimental procedure.

Phase A: Weighing & Transfer (Critical Risk Zone)[2]
  • The Risk: Static electricity can disperse the fine powder, leading to inhalation (H335) or surface contamination.

  • Protocol:

    • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

    • Draft Shield: Weigh inside the fume hood if the balance permits. If weighing on an open bench, use a powder containment enclosure .

    • Solvent Pre-Charge: When possible, add the solvent to the reaction vessel before adding the solid to suppress dust generation.

Phase B: Reaction & Synthesis[2]
  • The Risk: Nitro groups render the molecule potentially shock-sensitive or prone to runaway exotherms if heated with strong reducing agents.[1]

  • Protocol:

    • Temperature Control: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data.

    • Incompatibility Check: Avoid contact with strong bases (e.g., NaOH, KOH) in high concentrations, as neutralization is exothermic. Avoid strong reducing agents (Hydrazine, LiAlH4) which can react violently with the nitro group.

Phase C: Cleanup & Decontamination[2]
  • The Risk: Persisting residues causing "silent" exposure later.

  • Protocol:

    • Dry Cleanup: Do not blow dust. Use a HEPA vacuum or wet-wipe method.[1]

    • Surface Decon: Wipe surfaces with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize the acid, followed by water and ethanol.

Visual Safety Logic: Decision Tree

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is missed.

SafetyProtocol Start START: Handling 2-Bromo-3-hydroxy-6-nitrobenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DCM/MeOH) StateCheck->Solution RiskSolid RISK: Dust Inhalation (H335) Solid->RiskSolid RiskSol RISK: Skin Permeation + Splash Solution->RiskSol ActionSolid Action: Fume Hood + Anti-Static Gun PPE: Nitrile Gloves + Goggles RiskSolid->ActionSolid ActionSol Action: Fume Hood + Secondary Containment PPE: Double Gloves (Laminate preferred) RiskSol->ActionSol Disposal DISPOSAL: Segregate Waste ActionSolid->Disposal ActionSol->Disposal Stream1 Solid Waste: Halogenated Organic Solids Disposal->Stream1 Solids/Wipes Stream2 Liquid Waste: Halogenated Organic Solvents Disposal->Stream2 Liquids

Figure 1: Operational Logic Flowchart for PPE selection and Waste Disposal based on physical state.[1]

Waste Management & Disposal

Disposal is strictly regulated due to the Bromine (Halogen) content.[1][5] Incineration facilities require segregation of halogens to prevent damage to scrubbers and formation of dioxins.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid, Organic, Halogenated.[1]"Solid Waste: 2-Bromo-3-hydroxy-6-nitrobenzoic acid.[1] Toxic, Irritant."[6]
Liquid Waste Halogenated Organic Solvent.[1]"Halogenated Waste. Contains: [Solvent Name] + Trace Nitrobenzoic Acid."[1]
Aqueous Waste Aqueous Acidic (Toxic).[1]DO NOT POUR DOWN DRAIN. Collect as Aqueous Waste. Adjust pH to 6-9 only if approved by local EHS.[1]

Critical Prohibition: Never mix this waste with Oxidizers (Nitric Acid, Peroxides) or Strong Bases in the waste drum.[1] The nitro group presents a risk of reaction in the waste container.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Bromo-3-nitrobenzoic acid (Analog).[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-5-nitrobenzoic acid (Structural Analog).[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives. Retrieved from [1]

  • PubChem. Compound Summary: 2-Bromo-6-nitrobenzoic acid.[1] National Library of Medicine. Retrieved from [1]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Organics. Retrieved from [1]

Sources

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